AB-MECA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H21N7O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18?/m0/s1 |
Clé InChI |
LDYMCRRFCMRFKB-CDJKEZFESA-N |
SMILES isomérique |
CNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
SMILES canonique |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Origine du produit |
United States |
Foundational & Exploratory
AB-MECA: A Technical Guide to a Selective A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathophysiological processes.[1][2] Due to its selectivity, this compound has become an invaluable pharmacological tool for elucidating the role of the A3AR in various cellular functions and disease models, including inflammation, cancer, and cardiac ischemia.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, signaling pathways, and the experimental protocols utilized to investigate its activity.
Core Properties of this compound
This compound is an adenosine analog characterized by its high affinity and selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).[4][5] This selectivity is crucial for targeted therapeutic strategies and for minimizing off-target effects in experimental settings. The radioiodinated version, [¹²⁵I]I-AB-MECA, is widely employed as a high-affinity radioligand for studying A3AR binding, although it may exhibit some cross-reactivity with A1 and A2A receptors in certain tissues.[5][6]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50/IC50) of this compound and related compounds at various adenosine receptor subtypes. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinity (Ki) of this compound and Related Agonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| This compound | - | - | Moderate Agonist | - | - | [5] |
| IB-MECA | 51 | 2900 | 1.8 | 28 | 1611 | |
| Cl-IB-MECA | 820 | 470 | 0.33 | 2485 | 1424 | [6][7] |
| N⁶-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | 0.05 | 18.4 | [8] |
Table 2: Dissociation Constant (Kd) of Radioligands for A3 Adenosine Receptors
| Radioligand | Receptor Species | Cell/Tissue Type | Kd (nM) | Reference |
| [¹²⁵I]I-AB-MECA | Human | HEK-293 Cells | 0.59 | [6] |
| [¹²⁵I]this compound | Rat | CHO Cells (recombinant) | 1.48 ± 0.33 | [9] |
| [¹²⁵I]this compound | Rat | RBL-2H3 Mast Cells | 3.61 ± 0.30 | [9] |
| [¹²⁵I]this compound | Rat | Brain Membranes | 2.28 | [10] |
| [¹²⁵I]I-AB-MECA | Sheep | COS-7 Cells (recombinant) | 4.36 ± 0.48 | [9] |
Table 3: Functional Potency (EC50/IC50) of A3AR Agonists
| Agonist | Assay Type | Cell/Tissue Type | EC50/IC50 (nM) | Reference |
| IB-MECA | cAMP Inhibition | Human A3-CHO Cells | 59 | [6] |
| Cl-IB-MECA | cAMP Inhibition | Rat A3-CHO Cells | 70 | [6] |
| CB-MECA | Infarct Size Reduction | Rabbit Heart | 0.3 | [11] |
| IB-MECA | cAMP Inhibition | Rat A3-CHO Cells | 90 | [6] |
| IB-MECA | cAMP Inhibition | Primary Cortical Neurons | ~100 (agonist concentration) | [12] |
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][14] However, it can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[15][16]
Downstream of G protein activation, A3AR signaling can modulate various effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), and the PI3K/Akt pathway, which are crucial for cell survival and proliferation.[2][15]
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Ki) and density (Bmax) of ligands for the A3AR.
Objective: To quantify the binding of this compound or a radiolabeled analog to the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the A3AR (e.g., from transfected CHO or HEK-293 cells).[9][17]
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA).[6]
-
Non-labeled competing ligands (including this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl₂).[10]
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In assay tubes, combine the cell membranes, radioligand, and varying concentrations of the competing non-labeled ligand. Include a tube with an excess of a high-affinity non-labeled ligand to determine non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Ki and Bmax values.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Objective: To determine the potency (EC50 or IC50) of this compound in inhibiting cAMP production.
Materials:
-
Whole cells expressing the A3AR (e.g., CHO or HEK-293 cells).[17][18]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[19]
-
Cell culture medium and reagents.
Methodology:
-
Cell Culture: Plate A3AR-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the agonist (e.g., this compound) for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Receptors [sigmaaldrich.com]
- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat Adenosine A3 receptor cAMP assay (FAST-012C) - EuroscreenFast [euroscreenfast.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and ischemia.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. While much of the detailed mechanistic investigation has been conducted using the closely related A3AR agonist IB-MECA, the pathways described herein are considered to be largely conserved for this compound.
Core Signaling Pathways of this compound
This compound binding to the A3AR initiates a cascade of intracellular events through both G protein-dependent and independent mechanisms. These pathways ultimately modulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
G Protein-Dependent Signaling
The A3AR primarily couples to inhibitory G proteins of the Gi/o family.[1] This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of their respective downstream effectors.
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key regulator of numerous cellular functions.
-
Activation of Phospholipase C (PLC): There is evidence that the A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1: G Protein-Dependent Signaling Cascade of this compound.
PI3K/Akt/NF-κB Signaling Pathway
A crucial pathway mediating the anti-inflammatory effects of A3AR agonists is the PI3K/Akt/NF-κB cascade.[3] Activation of the A3AR by agonists like IB-MECA has been shown to downregulate the expression and activity of key components of this pathway.
-
Modulation of PI3K and Akt: A3AR activation leads to a decrease in the expression and phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt/PKB).[2]
-
Inhibition of NF-κB Activation: The downstream effects of PI3K/Akt modulation include the decreased expression of IκB kinase (IKK) and the subsequent reduction in the activity of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]
-
Reduction of Pro-inflammatory Cytokines: The inhibition of NF-κB leads to a decrease in the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2][4]
Figure 2: PI3K/Akt/NF-κB Signaling Pathway Modulation by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important target of A3AR signaling. The effects of this compound on this pathway can be cell-type dependent, leading to either pro-proliferative or anti-proliferative outcomes. Some studies have shown that A3AR agonists can induce the dephosphorylation of ERK1/2, leading to an inhibition of cell proliferation.
Figure 3: Involvement of the MAPK/ERK Signaling Pathway.
β-Arrestin Recruitment
In addition to G protein-mediated signaling, agonist binding to the A3AR can also lead to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The recruitment of β-arrestin can lead to the activation of other pathways, including the MAPK/ERK pathway, and can contribute to the diverse cellular effects of this compound.[5]
Figure 4: β-Arrestin Recruitment and Downstream Effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related A3AR agonists.
Table 1: Binding Affinities (Ki) of A3AR Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | A3AR | Human | 430.5 | N/A |
| I-AB-MECA | A3AR | Human | 0.59 | [3][6] |
| IB-MECA | A3AR | Human | 1.8 | [7] |
| Cl-IB-MECA | A3AR | Human | 1.4 | [7] |
Table 2: Functional Potencies (EC50) of A3AR Agonists
| Assay | Compound | Species | EC50 (nM) | Reference |
| cAMP Inhibition | IB-MECA | Rat | 5.0 | [5] |
| β-arrestin2 Recruitment | Macrocycle 12 | Human | 5.17 | [5] |
| β-arrestin2 Recruitment | Macrocycle 19 | Human | 4.36 | [5] |
| Gαi2 Coupling | Macrocycle 12 | Human | 2.56 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling pathways of this compound.
Radioligand Binding Assay for A3AR
This protocol describes a method for determining the binding affinity of this compound to the A3 adenosine receptor using a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA.[5]
Materials:
-
HEK293 cells stably expressing the human A3AR
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Adenosine deaminase (2 U/mL)
-
[¹²⁵I]I-AB-MECA (radioligand)
-
Unlabeled this compound (for competition assays)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-A3AR cells.
-
Resuspend cells in ice-cold lysis buffer and homogenize.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane suspension, adenosine deaminase, and [¹²⁵I]I-AB-MECA at various concentrations (for saturation binding) or a fixed concentration with increasing concentrations of unlabeled this compound (for competition binding).
-
Incubate at 25°C for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot bound radioactivity versus radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of unlabeled this compound and fit to a one-site competition model to determine the Ki value.
-
Figure 5: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels, typically by assessing the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human A3AR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Cell Plating:
-
Seed CHO-K1-A3AR cells into a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and add assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition versus the concentration of this compound and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., human mast cells, cancer cell lines)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with various concentrations of this compound for different time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Figure 6: Western Blotting Experimental Workflow.
Conclusion
This compound, as a selective A3AR agonist, triggers a complex network of downstream signaling pathways that are central to its therapeutic potential. The primary mechanisms involve the inhibition of adenylyl cyclase via Gi/o protein coupling, leading to reduced cAMP levels, and the modulation of the PI3K/Akt/NF-κB pathway, which underlies its potent anti-inflammatory effects. Furthermore, this compound influences the MAPK/ERK pathway and induces β-arrestin recruitment, adding further layers to its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate signaling of this compound and advance the development of novel A3AR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid inhibition of adenylate cyclase. Biochemistry of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AB-MECA in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) and its derivatives, such as IB-MECA and Cl-IB-MECA, are selective agonists for the A3 adenosine (B11128) receptor (A3AR). Emerging evidence highlights their potent pro-apoptotic effects in various cancer cell lines, positioning them as promising candidates for novel cancer therapeutics. This technical guide provides an in-depth analysis of the mechanisms by which this compound and related compounds induce apoptosis in cancer cells. It details the core signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these effects.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. The A3 adenosine receptor, a G-protein coupled receptor, has been identified as a key target for inducing apoptosis in tumor cells. Unlike its paradoxical protective effects at low concentrations, high concentrations of A3AR agonists like this compound and its analogs have been shown to trigger a lethal cascade of events within cancer cells. This document serves as a comprehensive resource for understanding the molecular underpinnings of this compound-induced apoptosis and the experimental methodologies to study this phenomenon.
Mechanism of Action: A3AR-Mediated Apoptotic Signaling
The pro-apoptotic activity of this compound and its derivatives is primarily initiated by their binding to and activation of the A3 adenosine receptor. This activation triggers a cascade of intracellular events that converge on the core apoptotic machinery. The primary signaling pathways implicated are the intrinsic (mitochondrial) pathway and the modulation of key survival pathways.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Activation of A3AR by agonists like IB-MECA leads to the initiation of the mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.
-
Regulation of Bcl-2 Family Proteins: Treatment of cancer cells with A3AR agonists results in a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.
-
Mitochondrial Membrane Potential (ΔΨM) Disruption: The altered balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential.[1][2]
-
Caspase Activation: The disruption of the mitochondrial membrane triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[1][2][3] The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately cell death.[4][5][6]
Caption: Intrinsic apoptotic pathway initiated by this compound/IB-MECA.
Modulation of Survival Signaling Pathways
In addition to activating the intrinsic apoptotic pathway, A3AR agonists can also suppress pro-survival signaling cascades that are often hyperactive in cancer cells.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[7][8][9] In some cancer cell types, such as human glioma cells, Cl-IB-MECA has been shown to induce the downregulation of Akt.[3] This inhibition of a key pro-survival pathway contributes to the overall apoptotic effect.
-
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade involved in cell proliferation and survival. Cl-IB-MECA treatment has been demonstrated to suppress ERK activation in human glioma cells.[3]
-
Role of Intracellular Ca2+ and ROS: The suppression of Akt and ERK pathways by Cl-IB-MECA is mediated by an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[3]
Caption: Suppression of survival pathways by Cl-IB-MECA.
Quantitative Data on this compound Induced Apoptosis
The pro-apoptotic effects of this compound and its analogs are dose-dependent. The following table summarizes key quantitative findings from various studies.
| Cell Line | Compound | Concentration Range | Effect | Reference |
| OVCAR3 (Ovarian Cancer) | IB-MECA | 10-100 µM | Reduced cell proliferation and induced apoptosis.[1] | [1] |
| OVCAR-3 and Caov-4 (Ovarian Cancer) | IB-MECA | Not specified | Significantly reduced cell viability in a dose-dependent manner.[2] | [2] |
| A172 (Human Glioma) | Cl-IB-MECA | Not specified | Inhibited cell proliferation and induced cell death in a dose- and time-dependent manner.[3] | [3] |
| HL-60 (Promyelocytic Leukemia) | IB-MECA | ≥100 µM | Exhibited strong cytotoxic and apoptotic effects.[10] | [10] |
Experimental Protocols
A variety of standard cell and molecular biology techniques are employed to investigate the apoptotic effects of this compound and its derivatives.
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic and anti-proliferative effects of A3AR agonists.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the A3AR agonist for a specified time.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Culture cells in the presence of the A3AR agonist.
-
Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or fluorescent signal.
-
Caption: Workflow for cell viability and proliferation assays.
Apoptosis Detection Assays
These assays are used to confirm that cell death is occurring via apoptosis.
-
Annexin V-FITC Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]
-
Treat cells with the A3AR agonist.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.[11]
-
-
Caspase Activity Assay: This assay measures the activity of key executioner caspases like caspase-3.
-
Prepare cell lysates from treated and untreated cells.
-
Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).[5]
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the fluorescence using a fluorometer.
-
Western Blotting
This technique is used to measure the expression levels of key proteins involved in the apoptotic pathways.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for cancer therapy due to their ability to selectively induce apoptosis in cancer cells through the A3 adenosine receptor. The mechanisms involve the activation of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation, as well as the suppression of pro-survival signaling pathways like PI3K/Akt and ERK.
Future research should focus on:
-
Elucidating the precise molecular interactions between the activated A3AR and the downstream signaling components.
-
Investigating the efficacy of these compounds in in vivo cancer models.
-
Exploring combination therapies where A3AR agonists could sensitize cancer cells to conventional chemotherapeutic agents.
-
Further characterizing the dose-dependent paradoxical effects to optimize therapeutic windows.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the A3 adenosine receptor with agonists like this compound for the treatment of cancer.
References
- 1. rps.mui.ac.ir [rps.mui.ac.ir]
- 2. Mitochondrial and caspase pathways are involved in the induction of apoptosis by IB-MECA in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Technical Guide to the Anti-Inflammatory Effects of AB-MECA and Related A3 Adenosine Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] The adenosine (B11128) A3 receptor (A3AR) has emerged as a promising therapeutic target for modulating inflammatory processes.[3][4] This is largely because A3AR is typically expressed at low levels in normal tissues but is significantly overexpressed in inflammatory and cancer cells.[5][6][7][8]
This technical guide focuses on the anti-inflammatory effects of N6-(4-aminobenzyl)adenosine-5'-N-methylcarboxamide (this compound) and its prototypical, structurally related A3AR agonists like IB-MECA and Cl-IB-MECA. These compounds have demonstrated potent anti-inflammatory activities in a range of preclinical and clinical studies, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.[4][5][7] This document will detail the underlying mechanisms of action, present quantitative data from key studies, outline common experimental protocols, and visualize the critical signaling cascades.
Core Mechanism of Action: A3AR-Mediated Signal Transduction
The anti-inflammatory effects of this compound and related compounds are initiated by their specific binding to and activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR).[7] A3AR activation triggers a downstream signaling cascade that ultimately suppresses the expression of pro-inflammatory genes.
The PI3K-NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory action of A3AR agonists involves the negative regulation of the PI3K-NF-κB pathway.[9][10] In inflammatory conditions, the NF-κB transcription factor is a master regulator responsible for the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12]
Activation of A3AR by an agonist like IB-MECA leads to the de-regulation and inhibition of the PI3K/Akt signaling cascade.[9][13] This, in turn, prevents the activation of IκB kinase (IKK), a crucial step in the canonical NF-κB pathway.[9][10] When IKK is inhibited, the inhibitory protein IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes like TNF-α and IL-1β.[9][11][14] Studies in adjuvant-induced arthritis models have confirmed that treatment with IB-MECA leads to decreased expression of PI3K, PKB/Akt, IKK, and NF-κB in synovial and lymph node tissues.[9][10]
Modulation of MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also central to the inflammatory response, regulating the synthesis of mediators like TNF-α and IL-6 at transcriptional and translational levels.[15][16][17] A3AR activation has been shown to regulate MAPK pathways, contributing to its anti-inflammatory profile.[3][4] For instance, in a model of chronic cerebral ischemia, IB-MECA treatment reduced the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade.[18] By modulating these pathways, A3AR agonists can effectively reduce the expression of pro-inflammatory cytokines and enzymes.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the observed effects of A3AR agonists on key inflammatory markers from various preclinical models.
Table 1: Effect of A3AR Agonists on Pro-Inflammatory Cytokines and Mediators
| Compound | Model System | Target Marker | Observed Effect | Reference |
| IB-MECA | Adjuvant-Induced Arthritis (Rats) | TNF-α | Decreased protein expression in synovia and drain lymph nodes. | [9][10] |
| Thio-Cl-IB-MECA | LPS-Stimulated RAW 264.7 Macrophages | TNF-α, IL-1β, iNOS | Suppressed expression at both protein and mRNA levels. | [13] |
| Thio-Cl-IB-MECA | LPS-Induced Endotoxemia (Mice) | TNF-α, IL-1β, iNOS | Suppressed protein levels in lung tissues. | [13] |
| 2-Cl-IB-MECA | Endotoxemia Model (Mice) | TNF-α, IL-12 | Suppressed production. | [19] |
| 2-Cl-IB-MECA | Ulcerative Colitis (Cultured Human Mucosa) | TNF-α, IL-1β | Significantly decreased production. | [20] |
| IB-MECA | Chronic Constriction Injury (Mice) | TNF-α, IL-1β | Significantly reduced plasma levels. | [21] |
Table 2: Effect of A3AR Agonists on Anti-Inflammatory Cytokines
| Compound | Model System | Target Marker | Observed Effect | Reference |
| 2-Cl-IB-MECA | Endotoxemia Model (Mice) | IL-10 | Enhanced production. | [19] |
| IB-MECA | Chronic Constriction Injury (Mice) | IL-10 | Significantly increased plasma levels. | [21] |
| IB-MECA | Chronic Cerebral Ischemia (Mice) | IFN-β | Upregulated expression. | [18] |
Key Experimental Protocols & Workflows
The anti-inflammatory properties of A3AR agonists have been validated in numerous in vivo and in vitro models.[22] Below are detailed methodologies for two commonly cited experimental systems.
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats
This model is frequently used to study the pathogenesis of rheumatoid arthritis and to test novel anti-inflammatory therapies.[23][24]
Methodology:
-
Induction: Arthritis is induced in Lewis rats via a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Following the onset of clinical signs of arthritis (typically 10-14 days post-induction), animals are randomized into treatment groups. IB-MECA is administered orally once daily. A control group receives the vehicle.
-
Assessment: Disease severity is monitored daily or every other day using a clinical scoring system that evaluates inflammation in each paw.
-
Biochemical Analysis: Protein extracts from the collected tissues are analyzed via Western blot to quantify the expression levels of key signaling proteins in the NF-κB pathway (e.g., A3AR, PI3K, Akt, IKK, NF-κB).[9][10]
In Vitro Model: LPS-Stimulated Macrophages
This cell-based assay is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of inflammatory mediators from immune cells.[13][25]
Methodology:
-
Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in appropriate media and seeded into multi-well plates.[13]
-
Stimulation & Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response. Concurrently or as a pre-treatment, cells are treated with various concentrations of the test compound (e.g., Thio-Cl-IB-MECA) or vehicle control.[13]
-
Incubation: The cells are incubated for a defined period (e.g., 4 to 24 hours) to allow for the production and secretion of inflammatory mediators.
-
Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines. The cells are then lysed to extract total protein and RNA.[13]
-
Biochemical Analysis:
-
ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[26]
-
Western Blot: Cell lysates are used to determine the protein levels of inflammatory enzymes (e.g., iNOS, COX-2) and key signaling molecules (e.g., phosphorylated Akt, NF-κB).[13]
-
qPCR: Extracted RNA is used to measure the mRNA expression levels of pro-inflammatory genes.[13]
-
Conclusion
This compound and related A3AR agonists represent a targeted therapeutic strategy for a variety of inflammatory diseases. Their mechanism of action is centered on the activation of the A3 adenosine receptor, which is selectively overexpressed on inflammatory cells. This activation triggers downstream signaling events that suppress the pro-inflammatory PI3K/Akt/NF-κB and MAPK pathways. The result is a marked reduction in the production of key inflammatory mediators, such as TNF-α and IL-1β, and an enhancement of anti-inflammatory cytokines like IL-10.[5][19][21] The efficacy demonstrated in robust preclinical models, coupled with a favorable safety profile in early clinical trials, positions A3AR agonists as a compelling class of compounds for further development in the field of anti-inflammatory therapeutics.[3][4][6]
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. canfite.com [canfite.com]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kB pathway overview | Abcam [abcam.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A role for histamine in cytokine modulation by the adenosine A(3) receptor agonist, 2-Cl-IB-MECA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. wuxibiology.com [wuxibiology.com]
- 24. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
AB-MECA's Role in Modulating Immune Cell Function: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a synthetic agonist with moderate selectivity for the A3 adenosine (B11128) receptor (A3AR).[1] As a member of the G protein-coupled receptor (GPCR) family, the A3AR is expressed on various immune cells and plays a critical role in modulating inflammatory and immune responses. Activation of A3AR by agonists like this compound initiates complex signaling cascades that can exert both pro- and anti-inflammatory effects, depending on the cell type, physiological context, and agonist concentration. This document provides an in-depth technical overview of the molecular mechanisms through which this compound modulates the function of key immune cells, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: A3 Adenosine Receptor Signaling
This compound exerts its biological effects primarily by binding to and activating the A3 adenosine receptor. The A3AR is pleiotropic, coupling to different G proteins to initiate distinct downstream signaling events.
-
Gαi-Protein Coupled Pathway (Canonical) : The predominant pathway involves coupling to the inhibitory G protein, Gαi.[2] This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including T-cell activation and cytokine transcription.[2][3][4]
-
Gαq-Protein Coupled Pathway : In certain cell types, the A3AR can also couple to Gαq proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), influencing processes like cellular proliferation and differentiation.[1][5]
-
Modulation of NF-κB Signaling : A critical consequence of A3AR activation is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][7] Studies have shown that A3AR agonists can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9] This is often mediated through the PI3K/Akt pathway.[8]
Visualization of A3AR Signaling
Modulation of Immune Cell Function
This compound demonstrates varied effects across different immune cell populations. The functional outcome is highly dependent on the cellular context and the specific signaling pathways engaged.
T Lymphocytes
The cAMP pathway, which is directly modulated by A3AR activation, is a potent negative regulator of T-cell receptor (TCR)-mediated activation.[4][10]
-
Function: Generally, A3AR agonists inhibit the activation of naive CD8+ T cells, preventing the expression of activation markers like CD25 and CD44.[11] This leads to a dramatic reduction in the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11][12]
-
Paradoxical Effect: Interestingly, pre-exposure of T cells to adenosine agonists can lead to receptor desensitization. This can result in a subsequent hyper-responsive state, where T cells show enhanced IL-2 production upon activation, effectively acting as an adjuvant.[13]
| Parameter | Cell Model | Agonist (Concentration) | Effect | Reference |
| IL-2 Production | Purified mouse CD4+ T cells | NECA (A2A/A3 agonist, 1 µM) | ~50-70% inhibition | [13] |
| IFN-γ Production | Purified mouse CD8+ T cells | CGS21680 (A2A agonist), NECA | Significant inhibition | [11][13] |
| CD25/CD44 Expression | Naive mouse CD8+ T cells | Adenosine (1 mM) | Expression prevented | [11] |
Macrophages
Macrophages play a central role in both initiating and resolving inflammation. A3AR agonists have shown predominantly anti-inflammatory effects on these cells.
-
Function: A3AR activation in macrophages suppresses the expression and release of pro-inflammatory biomarkers, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β, particularly in response to stimuli like lipopolysaccharide (LPS).[8][9] This suppression is often mediated by the inhibition of the PI3K/Akt and NF-κB signaling pathways.[8]
-
Contradictory Evidence: Some studies report that the A3AR agonist Cl-IB-MECA can enhance LPS-induced TNF-α release in peritoneal macrophages, an effect dependent on NF-κB and PKC.[14] This highlights the context-dependent nature of A3AR signaling.
| Parameter | Cell Model | Agonist (Concentration) | Effect | Reference |
| iNOS, IL-1β, TNF-α | RAW 264.7 mouse macrophages | thio-Cl-IB-MECA (1-10 µM) | Dose-dependent suppression | [8] |
| NF-κB Binding Activity | RAW 264.7 mouse macrophages | thio-Cl-IB-MECA (10 µM) | Inhibition of LPS-induced activity | [8] |
| TNF-α Release | Mouse peritoneal macrophages | Cl-IB-MECA (100 nM) | Enhancement of LPS-induced release | [14] |
Neutrophils
Neutrophils are first responders in acute inflammation. Adenosine and its analogs can modulate key neutrophil functions like chemotaxis and degranulation.
-
Function: Selective activation of A3 receptors appears to inhibit human neutrophil degranulation, suggesting a role in mitigating neutrophil-mediated tissue injury.[5] A3AR agonism can also attenuate neutrophil adhesion.[15]
-
Chemotaxis: At low concentrations, adenosine can promote neutrophil chemotaxis toward chemoattractants like fMLP, an effect consistent with A2 receptor activation but potentially involving A3 receptors as well.[15][16]
| Parameter | Cell Model | Agonist | Effect | Reference |
| Degranulation | Human neutrophils | A3 Agonists | Inhibition | [5] |
| Adhesion | Rabbit neutrophils | Cl-IB-MECA | Attenuation | [15] |
| Chemotaxis | Human neutrophils | Adenosine, NECA | Promotion | [16] |
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. The influence of A3AR activation on DC function is less characterized compared to other adenosine receptors.
-
Function: Unlike A2B receptor agonists, A3AR agonists like 2-Cl-IB-MECA do not appear to promote the differentiation of bone marrow cells into specific CD11c+Gr-1+ DC subsets.[17] Generally, DC maturation, which is critical for T-cell activation, involves a reduction in antigen capture and an increase in the surface expression of MHC and co-stimulatory molecules.[18][19][20] While mature DCs were thought to cease antigen capture, recent in vivo evidence suggests they retain this capacity.[21] The precise role of this compound in modulating this complex process requires further investigation.
Experimental Protocols & Methodologies
The study of this compound's effects on immune cells employs a range of standard immunological and cell biology techniques.
General Experimental Workflow
A typical in vitro experiment to assess the immunomodulatory effect of this compound follows a logical sequence from cell preparation to functional readout.
Protocol: Macrophage Cytokine Production Assay
This protocol describes a method to quantify the effect of this compound on LPS-induced cytokine production in a macrophage cell line.
-
Cell Culture: RAW 264.7 mouse macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for a period of 6 to 24 hours, depending on the target cytokine.
-
Analysis: Supernatants are collected and centrifuged to remove cellular debris. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Data are typically expressed as pg/mL or as a percentage of the LPS-only control.[8][9]
Protocol: T-Cell Activation and Proliferation Assay
This protocol outlines a method to assess this compound's impact on TCR-mediated T-cell activation.
-
Cell Isolation: CD4+ or CD8+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: A 96-well flat-bottom plate is coated with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. The plate is washed with PBS before use.
-
Cell Plating and Treatment: Isolated T cells are resuspended in complete RPMI-1640 medium. Soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and varying concentrations of this compound are added to the cell suspension. The cells are then plated in the anti-CD3 coated wells.
-
Incubation: Cells are cultured for 24-72 hours.
-
Analysis:
-
Cytokine Production: Supernatants are collected at 24-48 hours and analyzed for IL-2 or IFN-γ by ELISA.[11][13]
-
Proliferation: At 72 hours, a proliferation assay (e.g., [³H]-thymidine incorporation or CFSE dye dilution by flow cytometry) is performed to measure cell division.
-
Activation Markers: At 24 hours, cells can be harvested, stained with fluorescently-labeled antibodies against CD25 and CD69, and analyzed by flow cytometry.
-
Conclusion and Future Directions
This compound, through its action on the A3 adenosine receptor, is a significant modulator of immune cell function. Its primary mechanism involves the Gαi-mediated inhibition of the cAMP-PKA pathway, which generally results in anti-inflammatory and immunosuppressive outcomes, particularly in T cells and macrophages. However, the ability of A3AR to couple to other G proteins and the potential for receptor desensitization can lead to context-dependent and sometimes opposing effects.
For drug development professionals, the pleiotropic nature of A3AR signaling presents both opportunities and challenges. The anti-inflammatory properties of this compound and related compounds are being explored for conditions like arthritis and sepsis.[9] Conversely, the paradoxical enhancement of T-cell responses following receptor desensitization could be investigated for adjuvant effects in vaccine development. Future research should focus on elucidating the specific factors that dictate the signaling outcome of A3AR activation in different immune microenvironments and disease states to better harness its therapeutic potential.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 4. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kB pathway overview | Abcam [abcam.com]
- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 8. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of neutrophil function by adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine promotes neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A2B adenosine receptor activation switches differentiation of bone marrow cells to a CD11c+Gr‐1+ dendritic cell subset that promotes the Th17 response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dendritic cell maturation and antigen presentation in the absence of invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dendritic cell maturation and cross‐presentation: timing matters! - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dendritic cell maturation controls adhesion, synapse formation, and the duration of the interactions with naive T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dendritic cells continue to capture and present antigens after maturation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, formally known as N⁶-(4-aminobenzyl)-adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for a variety of conditions, including cancer, inflammation, and ischemia.[2][3] Upregulation of A₃AR expression in tumor cells compared to normal tissues makes it a particularly attractive target for cancer therapy. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with this compound.
Discovery and Development
The development of selective A₃AR agonists like this compound arose from structure-activity relationship (SAR) studies of adenosine analogs. Modifications at the N⁶ and C5′ positions of the adenosine scaffold were found to be critical for conferring selectivity for the A₃AR subtype.[1] The synthesis of this compound and its analogs involves a multi-step process, often starting from a protected ribose derivative.[4][5][6] A radiolabeled form, [¹²⁵I]I-AB-MECA, was subsequently developed and has become a widely used tool for characterizing A₃ receptors in radioligand binding assays.[1][7][8]
Mechanism of Action
This compound exerts its biological effects by binding to and activating the A₃ adenosine receptor. The A₃AR is primarily coupled to the inhibitory G protein, Gᵢ, and to a lesser extent, Gₒ and Gq proteins.[9][10][11] Activation of the A₃AR by this compound initiates a cascade of intracellular signaling events.
Signaling Pathways
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][12] This, in turn, reduces the activity of protein kinase A (PKA).[13]
In addition to the canonical Gᵢ-cAMP pathway, A₃AR activation by agonists such as this compound can trigger several other signaling cascades:
-
Phospholipase C (PLC) Pathway: Activation of Gq proteins can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14] This results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[14][15]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A₃AR activation can also stimulate the PI3K/Akt signaling pathway.[16][17] This pathway is crucial in regulating cell survival, proliferation, and apoptosis.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The A₃AR can modulate the activity of various MAPK pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[15][18] The specific effects on these pathways can be cell-type dependent and contribute to the diverse physiological responses mediated by A₃AR agonists.
The culmination of these signaling events leads to the modulation of various transcription factors, including NF-κB, CREB, HIF-1α, and c-myc, ultimately influencing gene expression and cellular function.
Quantitative Data
The binding affinity of this compound and its radiolabeled form for adenosine receptors has been determined in various cell lines.
| Compound | Receptor Subtype | Cell Line | Assay Type | Kᵢ (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| This compound | Human A₃AR | CHO | Radioligand Binding | 430.5 | [Cayman Chemical] | ||
| [¹²⁵I]I-AB-MECA | Rat A₃AR | CHO | Radioligand Binding | 1.48 ± 0.33 | [8] | ||
| [¹²⁵I]I-AB-MECA | Rat A₃AR | RBL-2H3 | Radioligand Binding | 3.61 ± 0.30 | 1.02 ± 0.13 | [8] | |
| [¹²⁵I]I-AB-MECA | Sheep A₃AR | Radioligand Binding | 4.36 ± 0.48 | 1.35 ± 0.10 | [8] | ||
| [¹²⁵I]I-AB-MECA | Rat A₁AR | COS-7 | Radioligand Binding | 3.42 ± 0.43 | [8] | ||
| [¹²⁵I]I-AB-MECA | Canine A₂ₐAR | COS-7 | Radioligand Binding | 25.1 ± 12.6 | [8] |
Experimental Protocols
Radioligand Binding Assay for A₃ Adenosine Receptor
This protocol provides a general framework for determining the binding affinity of compounds to the A₃ adenosine receptor using [¹²⁵I]I-AB-MECA.
1. Membrane Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A₃ adenosine receptor cDNA.
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
- Store membrane preparations at -80°C.
2. Binding Assay:
- In a 96-well plate, add in the following order:
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0).
- Increasing concentrations of the test compound (e.g., this compound or other ligands).
- [¹²⁵I]I-AB-MECA at a final concentration close to its Kd value (e.g., 0.5 nM).
- Membrane preparation (typically 20-50 µg of protein per well).
- To determine non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM NECA) in separate wells.[3]
- Incubate the plate at room temperature for 60-90 minutes.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the competition binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value of the test compound.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of A₃AR agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
1. Cell Preparation:
- Seed CHO cells stably expressing the A₃AR in a 96-well plate and grow to near confluency.[19]
- On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer.[20]
2. Assay Protocol:
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent the degradation of cAMP.[20]
- Add increasing concentrations of the A₃AR agonist (e.g., this compound).
- Stimulate adenylyl cyclase with a known activator, such as forskolin.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
3. cAMP Detection:
- Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays (e.g., ELISA, HTRF, or AlphaScreen).[21][22]
- The general principle involves competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP in each sample by interpolating from the standard curve.
- Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
- Use non-linear regression to determine the IC₅₀ value of the agonist.
Visualizations
References
- 1. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CONSTITUTIVE ACTIVATION OF A3 ADENOSINE RECEPTORS BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine - Wikipedia [en.wikipedia.org]
- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. resources.revvity.com [resources.revvity.com]
The Neuroprotective Potential of AB-MECA: A Technical Guide for Researchers
An In-depth Exploration of the Adenosine (B11128) A3 Receptor Agonist AB-MECA and its Role in Neuronal Protection
Disclaimer: This technical guide summarizes the current understanding of the neuroprotective properties of the adenosine A3 receptor (A3R) agonist, N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (this compound). While this compound is a known moderately selective A3R agonist, a significant portion of the detailed experimental data available is from studies on its more selective and potent analogs, such as N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA). Therefore, this guide synthesizes findings from studies on these closely related compounds to infer the potential mechanisms and effects of this compound, alongside general, widely accepted experimental protocols in the field of neuroprotection research.
Introduction
Neurodegenerative diseases and acute neuronal injury, such as that occurring during a stroke, represent a significant and growing global health burden. A key pathological feature in these conditions is the progressive loss of neuronal structure and function. The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for mitigating this neuronal damage. This compound, as a moderately selective agonist for this receptor, is a valuable tool for investigating the neuroprotective signaling pathways mediated by A3R activation.
Adenosine A3 receptors are G-protein coupled receptors, and their activation has been shown to exert a paradoxical, dose-dependent effect on cell survival. Low, nanomolar concentrations of A3R agonists typically promote cell survival and protect against apoptosis, while higher, micromolar concentrations can be pro-apoptotic.[1][2] This biphasic response underscores the importance of careful dose-selection in experimental and potential therapeutic applications. The neuroprotective effects of A3R agonists are thought to be mediated through the modulation of several key signaling cascades, including the ERK and Akt pathways, which are central to cell survival and proliferation.
This guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are primarily attributed to its agonistic activity at the adenosine A3 receptor. Upon binding, this compound initiates a cascade of intracellular signaling events that ultimately lead to enhanced neuronal survival.
Key Signaling Pathways:
-
G-protein Coupling and Downstream Effectors: The A3R is coupled to inhibitory G-proteins (Gi/o). Activation of A3R by this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream targets.
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell survival. Studies on related A3R agonists have shown that their neuroprotective effects are associated with the modulation of ERK phosphorylation.[3] Activation of this pathway can lead to the expression of pro-survival genes.
-
Akt/PI3K Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial pro-survival cascade. Activation of this pathway by A3R agonists can inhibit apoptotic processes and promote cell growth and proliferation.
Below are diagrams illustrating the putative signaling pathway of this compound and a general experimental workflow for assessing its neuroprotective effects.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from studies on the neuroprotective effects of A3R agonists in various preclinical models. It is important to note that the specific agonist used in each study is indicated, as direct quantitative data for this compound is limited in the currently available literature.
Table 1: In Vitro Neuroprotective Effects of A3R Agonists
| Cell Line/Primary Culture | Insult | A3R Agonist | Concentration | Outcome Measure | Result |
| SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation (OGD) | General A3R Agonists | Nanomolar range | Cell Viability (MTT Assay) | Increased cell viability |
| Primary Cortical Neurons | Glutamate Excitotoxicity | General A3R Agonists | Nanomolar range | LDH Release | Decreased LDH release |
| Primary Astroglial Cells | - | Cl-IB-MECA | 100 nM | Cytoskeletal Reorganization | Appearance of stress fibers and protrusions |
Table 2: In Vivo Neuroprotective Effects of A3R Agonists
| Animal Model | Ischemic Model | A3R Agonist | Dosing Regimen | Outcome Measure | Result |
| Gerbil | Global Cerebral Ischemia | IB-MECA | Chronic pre-administration | Neuronal Survival | Highly neuroprotective |
| Gerbil | Global Cerebral Ischemia | IB-MECA | Acute administration | Neuronal Survival | Exacerbated damage |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | IB-MECA | Not specified | Infarct Volume | Data not available for this compound |
| Mouse | Chronic Cerebral Ischemia | IB-MECA | Intraperitoneal injection | Memory Retention | Ameliorated memory deficits[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective properties of compounds like this compound.
In Vitro Neuroprotection Assay using SH-SY5Y Cells and Oxygen-Glucose Deprivation (OGD)
This protocol describes a common in vitro model of ischemic injury.
-
Cell Culture:
-
Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation into a more neuron-like phenotype, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
To induce OGD, replace the normal culture medium with a glucose-free medium (e.g., DMEM without glucose).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 6-24 hours).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the glucose-free medium at various concentrations (e.g., ranging from 1 nM to 10 µM) at the onset of OGD. Include a vehicle control group.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the OGD period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (non-OGD treated) cells.
-
In Vivo Neuroprotection Assay using a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol outlines a widely used in vivo model of focal cerebral ischemia.
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animals with a suitable anesthetic (e.g., isoflurane).
-
Monitor and maintain body temperature at 37°C throughout the surgical procedure.
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture (e.g., 4-0) into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be transient (e.g., 60-120 minutes, followed by suture withdrawal for reperfusion) or permanent.
-
-
This compound Administration:
-
This compound can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The timing of administration can be before, during, or after the ischemic insult to model different therapeutic scenarios (pre-treatment, treatment, or post-treatment).
-
A vehicle control group should be included.
-
-
Assessment of Infarct Volume:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Remove the brains and section them into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.
-
-
Neurological Scoring:
-
Assess neurological deficits at various time points after MCAO using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Conclusion
This compound, as an adenosine A3 receptor agonist, holds promise as a neuroprotective agent. Its mechanism of action, centered on the activation of A3R and the subsequent modulation of pro-survival signaling pathways like ERK and Akt, offers a compelling rationale for its therapeutic potential. The paradoxical dose-dependent effects of A3R agonists highlight the need for precise dose-finding studies to maximize neuroprotective efficacy while avoiding potential pro-apoptotic effects at higher concentrations.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other neuroprotective candidates. While direct quantitative data for this compound remains somewhat limited, the extensive research on its more selective analogs strongly supports its potential in mitigating neuronal damage in various pathological contexts. Further research focusing specifically on this compound is warranted to fully elucidate its neuroprotective profile and to pave the way for potential clinical applications in the treatment of neurodegenerative diseases and acute neuronal injuries.
References
- 1. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Optimal Concentration of AB-MECA for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The activation of A3AR has been demonstrated to induce anti-cancer effects in a variety of tumor types. The mechanism of action involves the modulation of key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. Determining the optimal concentration of this compound is critical for maximizing its therapeutic efficacy while minimizing potential off-target effects. These application notes provide a summary of effective concentrations of this compound and its analogs in various cancer cell lines, detailed protocols for key experiments, and visual representations of the relevant signaling pathways.
Data Presentation: Efficacy of this compound and Analogs in Cancer Cell Lines
The optimal concentration of this compound and its related compounds for inducing anti-cancer effects varies depending on the specific cancer cell line. The following table summarizes the available quantitative data on the effective concentrations of this compound and its close structural and functional analogs, IB-MECA and Cl-IB-MECA. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | Cancer Cell Line | Cancer Type | Effective Concentration / IC50 | Observed Effect |
| IB-MECA | OVCAR-3, Caov-4 | Ovarian Cancer | Dose-dependent | Reduced cell viability, induction of apoptosis[1] |
| IB-MECA | HL-60 | Leukemia | ≥ 100 µM | Cytotoxicity and apoptosis[2][3] |
| Cl-IB-MECA | NPA | Papillary Thyroid Carcinoma | ≥ 10 µM | Inhibition of cell growth[4] |
Note: Data on specific IC50 values for this compound across a wide range of cancer cell lines is limited in publicly available literature. The provided data for the closely related A3AR agonists, IB-MECA and Cl-IB-MECA, can serve as a valuable starting point for determining the optimal concentration of this compound in your specific cancer cell line of interest. It is strongly recommended to perform a dose-response study to determine the precise IC50 value for this compound in the cell line being investigated.
Signaling Pathways
This compound Induced Apoptosis Signaling Pathway
Activation of the A3 adenosine receptor by this compound can trigger the intrinsic pathway of apoptosis. This process involves the mitochondria and a cascade of caspase activation, ultimately leading to programmed cell death.
References
- 1. Mitochondrial and caspase pathways are involved in the induction of apoptosis by IB-MECA in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells: possible relationship to the effects on inhibitor of apoptosis protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeled AB-MECA in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1] Radiolabeled forms of this compound, particularly [¹²⁵I]I-AB-MECA, serve as invaluable tools for characterizing the A₃AR through radioligand binding assays. These assays are fundamental in drug discovery for determining the affinity of novel compounds for the A₃AR and for studying receptor density in various tissues and cell lines.
This document provides detailed protocols for conducting saturation and competition binding assays using radiolabeled this compound, along with guidelines for data analysis and presentation.
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃ adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to Gᵢ and G₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A₃AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2.
Experimental Protocols
I. Membrane Preparation from Cells Expressing A₃AR
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK-293) stably expressing the human A₃ adenosine receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer or Polytron
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape them from the culture vessel.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a small volume of Resuspension Buffer containing 10% sucrose (B13894) as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax) in the membrane preparation.
Materials:
-
A₃AR membrane preparation
-
Radiolabeled this compound (e.g., [¹²⁵I]I-AB-MECA)
-
Unlabeled non-selective adenosine receptor agonist (e.g., NECA) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Adenosine Deaminase (ADA)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
On the day of the assay, thaw the A₃AR membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration of 5-20 µg of protein per well. Add ADA to the diluted membranes (final concentration of 1-2 U/mL) and incubate for 15-30 minutes at room temperature to degrade any endogenous adenosine.
-
Prepare serial dilutions of the radiolabeled this compound in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.
-
In a 96-well plate, set up the following for each concentration of radioligand in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand dilution, and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled NECA (e.g., 10 µM final concentration), 50 µL of the radioligand dilution, and 150 µL of the membrane preparation.[3]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[2]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials. Add scintillation cocktail and measure the radioactivity in a scintillation counter.
III. Competition Binding Assay
This assay is used to determine the affinity (Kᵢ) of unlabeled test compounds for the A₃AR.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compounds.
Procedure:
-
Prepare the A₃AR membrane preparation as described in the saturation binding protocol (Step 1).
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radiolabeled this compound (at a fixed concentration, typically at or near its Kd, e.g., 1-2 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled NECA (e.g., 10 µM final concentration), 50 µL of radiolabeled this compound, and 150 µL of the membrane preparation.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of radiolabeled this compound, and 150 µL of the membrane preparation.
-
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol (Steps 4-7).
Data Analysis
1. Saturation Binding Data:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (y-axis) against the concentration of radiolabeled this compound (x-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax values. The equation is: Y = (Bmax * X) / (Kd + X).
2. Competition Binding Data:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.
Data Presentation
Quantitative data from binding assays should be summarized in clear, structured tables for easy comparison of the binding affinities of different compounds.
Table 1: Saturation Binding Parameters for [¹²⁵I]I-AB-MECA at the Human A₃ Adenosine Receptor
| Radioligand | Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [¹²⁵I]I-AB-MECA | HEK-293 | 0.59 | Not Reported | [4] |
| [¹²⁵I]I-AB-MECA | CHO (rat A₃AR) | 1.48 ± 0.33 | 3.06 ± 0.21 | [5] |
| [¹²⁵I]I-AB-MECA | RBL-2H3 (rat A₃AR) | 3.61 ± 0.30 | 1.02 ± 0.13 | [5] |
Table 2: Binding Affinities (Kᵢ) of Selected Adenosine Receptor Ligands at the Human A₃ Adenosine Receptor Determined by Competition with [¹²⁵I]I-AB-MECA
| Compound | Ligand Type | Kᵢ (nM) | Reference |
| IB-MECA | Agonist | ~1 | [6] |
| Cl-IB-MECA | Agonist | 0.37 | [6] |
| NECA | Agonist | 19.6 | [6] |
| MRS1220 | Antagonist | 0.65 | [7] |
| MRS1191 | Antagonist | 31 | [7] |
| MRS1523 | Antagonist | 19 | [7] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a radioligand binding assay.
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of AB-MECA and Analogs in Mouse Models
Introduction
N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) and its potent, more selective analogs such as N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), are selective agonists for the A₃ adenosine (B11128) receptor (A₃AR).[1][2] The A₃AR is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[3] Its activation triggers diverse cellular signaling pathways, leading to effects that are often cell-type and context-dependent. In mouse models, the in vivo administration of these agonists has been instrumental in exploring the therapeutic potential of targeting A₃AR in various diseases, including cancer, inflammation, and ischemic injuries.[3][4][5]
A₃AR agonists have demonstrated significant anti-inflammatory and anti-cancer properties.[3][5] For instance, Cl-IB-MECA has been shown to inhibit tumor growth in mouse melanoma models by enhancing the anti-tumor activity of NK cells and CD8⁺ T cells.[5][6] In the context of inflammation, A₃AR activation can suppress the inflammatory response by inhibiting neutrophil migration and degranulation.[1][3] Furthermore, studies have highlighted the neuroprotective and cardioprotective effects of these compounds, where they can ameliorate memory deficits in cerebral ischemia models and reduce infarct size in cardiac injury models.[3][4] These application notes provide a summary of quantitative data and detailed protocols for the in vivo use of this compound and its analogs in murine research.
Mechanism of Action: A₃ Adenosine Receptor Signaling
The A₃ adenosine receptor primarily couples to inhibitory G proteins (Gᵢ) and to a lesser extent, Gq proteins.[2][3] Agonist binding, such as by this compound, initiates a cascade of intracellular events. Gᵢ protein activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, activation of Phospholipase C (PLC) by Gβγ subunits (from Gᵢ) or Gq proteins leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[1] These signaling events modulate downstream pathways, including the MEK/ERK and PI3K/Akt pro-survival pathways, ultimately influencing cellular processes like apoptosis, proliferation, and inflammation.[3][4]
Quantitative Data Summary
The following tables summarize dosages and administration routes for A₃AR agonists in various mouse models as reported in preclinical studies.
Table 1: In Vivo Administration of Cl-IB-MECA in Mouse Models
| Mouse Model | Strain | Route of Administration | Dosage | Key Findings | Reference |
| Melanoma | Immune-competent | Local injection | 20 ng/mouse | Inhibited tumor growth, improved survival, increased influx of dendritic cells. | [6] |
| Melanoma | Immune-competent | Not Specified | Not Specified | Inhibited tumor growth, increased tumor-infiltrating NK1.1⁺ and CD8⁺ T cells. | [5] |
| Hypoxia/Reoxygenation | Not Specified (Rat model) | Not Specified | Not Specified | Activated pro-survival MEK1/2-ERK1/2 and PI3K/Akt pathways, decreased apoptosis. | [3] |
Table 2: In Vivo Administration of IB-MECA in Mouse Models
| Mouse Model | Strain | Route of Administration | Dosage | Key Findings | Reference |
| Chronic Cerebral Ischemia | Not Specified | Not Specified | Not Specified | Ameliorated memory deficits, modulated ERK signaling, anti-inflammatory effects. | [4] |
| Reperfusion Injury | Not Specified | Not Specified | Not Specified | Suppressed inflammatory response by inhibiting neutrophil migration. | [3] |
Experimental Protocols
This section provides a generalized protocol for the in vivo administration of an A₃AR agonist like Cl-IB-MECA in a subcutaneous tumor mouse model. Researchers must adapt this protocol based on the specific agonist, vehicle, mouse strain, and experimental goals, following approval from their Institutional Animal Care and Use Committee (IACUC).[7]
Objective: To evaluate the anti-tumor efficacy of an A₃AR agonist in a syngeneic mouse tumor model.
Materials:
-
Animals: 6-8 week old immune-competent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line).[8]
-
Tumor Cells: Syngeneic melanoma or carcinoma cell line (e.g., B16-F10 melanoma).
-
A₃AR Agonist: Cl-IB-MECA or IB-MECA.
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or a solution containing DMSO and/or Cremophor, depending on agonist solubility. The final DMSO concentration should be minimized.
-
Reagents: Trypan blue, sterile PBS, cell culture medium (e.g., DMEM), fetal bovine serum (FBS).
-
Equipment: Laminar flow hood, hemocytometer, syringes (1 mL), needles (27-30 gauge), calipers, animal scale, sterile surgical tools.
Protocol Steps:
-
Animal Acclimatization and Housing:
-
Tumor Cell Preparation and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 5x10⁶ cells/mL.
-
Check cell viability using trypan blue; viability should be >95%.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the flank of each mouse.[9]
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Agonist-Treated).[8]
-
Prepare the A₃AR agonist solution. For a dose of 20 ng/mouse in a 100 µL injection volume, prepare a 200 ng/mL solution in the appropriate vehicle.
-
Administer the treatment (e.g., local intratumoral or intraperitoneal injection) according to the study design (e.g., daily, every other day).[6][8]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status (e.g., posture, activity, grooming) throughout the study.[10]
-
Define humane endpoints for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss, signs of distress).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice according to IACUC-approved procedures.
-
Excise tumors and measure their final weight.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as:
-
Histology/Immunohistochemistry (IHC): To assess tumor morphology and immune cell infiltration.
-
Flow Cytometry: To quantify immune cell populations (e.g., CD8⁺ T cells, NK cells) in tumors and spleens.[5]
-
ELISA/qRT-PCR: To measure cytokine levels (e.g., TNF-α, IL-12) within the tumor microenvironment.[5]
-
-
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1.1 cells and CD8 T cells mediate the antitumor activity of Cl-IB-MECA in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adoptive Immunotherapy with Cl-IB-MECA-Treated CD8+ T Cells Reduces Melanoma Growth in Mice | PLOS One [journals.plos.org]
- 7. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. A Mouse Model to Investigate the Role of Cancer-associated Fibroblasts in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-MECA in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G-protein coupled receptor implicated in the modulation of various physiological and pathophysiological processes, including inflammation. Activation of A3AR by this compound has demonstrated significant anti-inflammatory effects in a range of preclinical models. These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo inflammation models and summarize the current understanding of its mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the A3 adenosine receptor. This activation initiates a signaling cascade that leads to the downregulation of pro-inflammatory pathways and the enhancement of anti-inflammatory responses. The key signaling pathways modulated by this compound include the PI3K/Akt/NF-κB pathway and the Wnt/β-catenin pathway.[1][2][3][4]
Upon binding to the A3AR, this compound triggers the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This event influences downstream signaling molecules, including Protein Kinase A (PKA) and Akt (also known as Protein Kinase B). The modulation of these kinases ultimately results in the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[4][5] By inhibiting NF-κB, this compound suppresses the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][6]
Furthermore, studies have indicated that A3AR activation by this compound can promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] The interplay between the inhibition of pro-inflammatory mediators and the stimulation of anti-inflammatory cytokines contributes to the overall therapeutic potential of this compound in inflammatory conditions.
Data Presentation
Table 1: Summary of this compound's Effects on Inflammatory Markers
| Model System | Inflammatory Stimulus | This compound Concentration/Dose | Measured Marker | Observed Effect | Reference |
| Adjuvant-Induced Arthritis (Rat) | Complete Freund's Adjuvant | Not specified | PI3K, PKB/Akt, IKK, NF-κB, TNF-α | Decreased expression | [1][4][5] |
| Adjuvant-Induced Arthritis (Rat) | Complete Freund's Adjuvant | Not specified | Caspase-3 | Upregulated expression | [5] |
| LPS-stimulated RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified (as thio-Cl-IB-MECA) | iNOS, IL-1β, TNF-α | Suppressed expression | [2] |
| LPS-stimulated RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified (as thio-Cl-IB-MECA) | PI3K/Akt activation, NF-κB binding | Inhibited | [2] |
| LPS-induced Endotoxemia (Mouse) | Lipopolysaccharide (LPS) | Not specified (as thio-Cl-IB-MECA) | Survival Rate | Increased | [2] |
| LPS-induced Endotoxemia (Mouse) | Lipopolysaccharide (LPS) | Not specified (as thio-Cl-IB-MECA) | iNOS, IL-1β, TNF-α (in lung tissue) | Suppressed expression | [2] |
| LPS-stimulated RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µM | IL-10 Production | Augmented | [7] |
Experimental Protocols
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis) at a density that allows for optimal growth and response to treatment. A typical seeding density is 1 x 10⁵ cells/well in a 24-well plate.[8] Allow the cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response.[9][10]
-
Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
-
Incubation: Incubate the cells for a specified period, which may vary depending on the endpoint being measured. For nitric oxide (NO) production, a 24-hour incubation is common.[8] For cytokine production (e.g., TNF-α, IL-6), a shorter incubation of 6-24 hours may be appropriate.[10]
-
Data Collection and Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent, which is an indicator of NO production.[8]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Western Blot Analysis: To investigate the mechanism of action, cell lysates can be prepared to analyze the expression and phosphorylation status of key signaling proteins such as Akt, IκBα, and NF-κB p65 by Western blotting.[4]
-
In Vivo Model 1: Carrageenan-Induced Paw Edema in Rats
This acute inflammation model is used to evaluate the anti-edematous effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound.
-
Drug Administration: Administer this compound or the reference drug via the desired route (e.g., intraperitoneal, oral) at a specified time before the induction of inflammation (typically 30-60 minutes). The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Model 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation and the effects of this compound on cytokine production and survival.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
Procedure:
-
Acclimatization and Grouping: Acclimatize and group the animals as described in the previous protocol.
-
Drug Administration: Administer this compound or vehicle to the respective groups.
-
Induction of Endotoxemia: Inject a single dose of LPS intraperitoneally. The dose of LPS will depend on the desired severity of the inflammatory response and the mouse strain used (a typical dose is 1-10 mg/kg).
-
Monitoring: Monitor the animals for signs of sickness and record survival rates over a period of 24-72 hours.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), euthanize a subset of animals from each group. Collect blood via cardiac puncture to obtain serum or plasma for cytokine analysis. Tissues such as the lung, liver, and spleen can also be harvested for analysis of inflammatory markers.
-
Data Analysis:
-
Survival Analysis: Plot survival curves and perform statistical analysis (e.g., Log-rank test).
-
Cytokine Analysis: Measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the serum/plasma or tissue homogenates using ELISA.
-
Histopathology: Tissues can be fixed in formalin and processed for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Mandatory Visualization
Caption: this compound Signaling Pathway in Inflammation.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Augments IL-10 Production by Macrophages through an A2B Receptor-Mediated Posttranscriptional Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin inhibits HMGB1 release in LPS-treated RAW 264.7 cells and increases survival rate of endotoxaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different branched-chain amino acids supplementation protocols on the inflammatory response of LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of AB-MECA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular and in vivo effects of AB-MECA, a selective agonist of the A3 adenosine (B11128) receptor (A3AR). The protocols outlined below cover key experimental areas, from initial in vitro characterization to in vivo efficacy studies.
Introduction to this compound
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. The A3AR is expressed at low levels in most normal tissues but is often overexpressed in inflammatory and cancer cells, making it an attractive therapeutic target. Activation of A3AR by agonists like this compound has been shown to induce a variety of cellular responses, including inhibition of cell growth, apoptosis, and modulation of inflammatory pathways. These effects are primarily mediated through G proteins, leading to the inhibition of adenylyl cyclase and the regulation of mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related experimental parameters.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| A549 (Human Lung Carcinoma) | Arecoline Hydrobromide | 11.73 ± 0.71 | MTT Assay | [1] |
| A549 (Human Lung Carcinoma) | Doxorubicin | 5.05 ± 0.13 | MTT Assay | [1] |
| A549 (Human Lung Carcinoma) | Caffeic acid n-butyl ester | 25 | MTT Assay | [2] |
| A549 (Human Lung Carcinoma) | Gemcitabine | 7.280 | MTT Assay | [3] |
| PC-9 (Human Lung Adenocarcinoma) | Gemcitabine | 6.403 | MTT Assay | [3] |
Note: Specific IC50 values for this compound in A549 cells were not found in the initial search. Researchers should perform a dose-response study to determine the optimal concentration range for their experiments, starting with a range of 0.1 to 100 µM.
Table 2: In Vivo Study Parameters
| Animal Model | Compound | Dosage | Route of Administration | Application | Reference |
| Mouse Myocardial Ischemia/Reperfusion | IB-MECA | 100 µg/kg | Intravenous bolus | Cardioprotection | [4] |
| A549 Xenograft Nude Mice | Wogonoside (B1683319) | 80 mg/kg/day | Intraperitoneal | Anti-tumor | [5] |
| A549 Xenograft Mice | Paclitaxel | 20 mg/kg | Intraperitoneal (twice/week) | Anti-tumor | [6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to the A3AR.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound.
Experimental Protocols
In Vitro Cell Viability (MTT Assay) to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a selected cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Measurement of Intracellular cAMP Levels
Objective: To assess the effect of this compound on intracellular cyclic AMP (cAMP) levels, a downstream effector of A3AR signaling.
Materials:
-
Cells expressing A3AR (e.g., CHO-A3AR or a relevant cancer cell line)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Protocol:
-
Seed cells in a suitable culture plate and grow to 80-90% confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). A time-course experiment may be necessary to determine the optimal time point.
-
To measure the inhibitory effect on adenylyl cyclase, co-treat cells with this compound and a stimulator like forskolin (e.g., 10 µM).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the cAMP concentration and normalize it to the total protein concentration of the lysate.
Western Blot for MAPK (ERK1/2) Activation
Objective: To determine if this compound treatment leads to the phosphorylation (activation) of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Cells of interest (e.g., A549)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound at the desired concentration(s) and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the total ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the total ERK1/2.
Apoptosis Assay using Annexin V Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound at the IC50 concentration for 24-48 hours. Include an untreated control.
-
Collect both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
A549 human lung carcinoma cells
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, PBS with a low percentage of DMSO)
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily or every other day via intraperitoneal injection). The dosage should be based on preliminary toxicity studies. A starting point could be adapted from studies with similar compounds (e.g., 10-100 mg/kg).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In Vivo Myocardial Ischemia-Reperfusion Model
Objective: To assess the cardioprotective effects of this compound in a mouse model of myocardial infarction.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture for coronary artery ligation
-
This compound
-
Vehicle control
-
Triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30-60 minutes to induce ischemia.
-
Administer this compound or vehicle intravenously (e.g., via tail vein) a few minutes before reperfusion. A dose of 100 µg/kg can be used as a starting point, based on studies with IB-MECA.[4]
-
Release the ligature to allow for reperfusion, typically for 2-24 hours.
-
At the end of the reperfusion period, sacrifice the mice and excise the hearts.
-
Perfuse the hearts with TTC stain to delineate the infarcted (pale) from the viable (red) myocardial tissue.
-
Calculate the infarct size as a percentage of the area at risk.
References
- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The infarct-sparing effect of IB-MECA against myocardial ischemia/reperfusion injury in mice is mediated by sequential activation of adenosine A3 and A 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of wogonoside on invasion and migration of lung cancer A549 cells and angiogenesis in xenograft tumors of nude mice - Yan - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. PhosphoPlus® p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring A3 Adenosine Receptor Activation by AB-MECA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the activation of the A3 adenosine (B11128) receptor (A3AR) by the selective agonist AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine).
Introduction
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2][3] this compound is a high-affinity A3AR agonist that is widely used as a research tool to study the function of this receptor.[4][5] Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular signaling events that can be measured to quantify receptor activation. The primary signaling pathway involves coupling to Gᵢ/ₒ proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Additionally, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and lead to the mobilization of intracellular calcium.[7][8][9]
This document provides detailed protocols for three key assays to measure A3AR activation: a radioligand binding assay to determine the affinity of this compound for the receptor, a functional cAMP assay to measure the inhibition of adenylyl cyclase, and a Western blot-based assay to assess the phosphorylation of ERK1/2.
Quantitative Data for A3AR Ligands
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀ or IC₅₀) of this compound and other relevant A3AR ligands.
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human A3AR | Radioligand Binding | CHO | Kᵢ | 430.5 nM | [4][5] |
| [¹²⁵I]this compound | Rat A3AR | Radioligand Binding | CHO | K𝒹 | 1.48 ± 0.33 nM | [10] |
| [¹²⁵I]this compound | Rat A3AR | Radioligand Binding | RBL-2H3 | K𝒹 | 3.61 ± 0.30 nM | [10] |
| IB-MECA | Human A3AR | Radioligand Binding | Jurkat | Kᵢ | 12 ± 1 nM | [11] |
| Cl-IB-MECA | Human A3AR | Radioligand Binding | Jurkat | Kᵢ | 3.5 ± 0.3 nM | [11] |
| IB-MECA | Human A3AR | cAMP Assay | Jurkat | IC₅₀ | 12 ± 1 nM | [11] |
| Cl-IB-MECA | Human A3AR | cAMP Assay | Jurkat | IC₅₀ | 3.5 ± 0.3 nM | [11] |
| NECA | Human A3AR | β-arrestin2 Recruitment | HEK293 | EC₅₀ | 132 nM | [2] |
| 2-Cl-IB-MECA | Human A3AR | β-arrestin2 Recruitment | HEK293 | EC₅₀ | 39.0 nM | [1] |
| 2-Cl-IB-MECA | Human A3AR | miniGαᵢ Assay | HEK293 | EC₅₀ | 30.5 nM | [1] |
A3 Adenosine Receptor Signaling Pathways
Activation of the A3 adenosine receptor by an agonist such as this compound triggers multiple downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase through Gᵢ protein coupling. The receptor can also activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Caption: A3AR signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the A3AR using a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human A3AR (e.g., CHO or HEK293 cells).
-
[¹²⁵I]I-AB-MECA (radioligand).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
GF/B glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize A3AR-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer for total binding or 50 µL of a high concentration of a non-radiolabeled A3AR antagonist for non-specific binding.
-
50 µL of varying concentrations of unlabeled this compound (for competition curve).
-
50 µL of [¹²⁵I]I-AB-MECA (at a concentration near its K𝒹, e.g., 0.5-2 nM).
-
50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a hallmark of A3AR activation through Gᵢ coupling.
Materials:
-
A3AR-expressing cells (e.g., CHO-hA3AR).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed A3AR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with IBMX (e.g., 100 µM) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA or HTRF).
-
Data Analysis:
-
Normalize the data to the forskolin-alone response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol is used to detect the activation of the MAPK/ERK signaling pathway downstream of A3AR activation by measuring the phosphorylation of ERK1/2.
Materials:
-
A3AR-expressing cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Plot the fold-change in ERK phosphorylation relative to the untreated control.
-
These protocols provide a foundation for studying A3 adenosine receptor activation by this compound. Researchers should optimize the specific conditions for their cell lines and experimental setup.
References
- 1. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Akt/Ras/Raf/MEK/ERK pathway by A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
AB-MECA: A Potent A3 Adenosine Receptor Agagonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), is a crucial tool in pharmacological research and drug development. Its ability to modulate cellular signaling pathways makes it a valuable compound for investigating the role of the A3AR in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This document provides detailed application notes and experimental protocols for the utilization of research-grade this compound.
Suppliers of Research-Grade this compound
Several reputable suppliers provide high-purity this compound for research purposes. These include:
-
Cayman Chemical
-
Bertin Bioreagent
-
Sigma-Aldrich
It is recommended to obtain a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR initiates a cascade of intracellular signaling events. The A3AR is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Furthermore, A3AR activation can regulate mitogen-activated protein kinase (MAPK) pathways, influencing transcription and cellular processes like growth and differentiation. In certain cellular contexts, this compound has been shown to be involved in the Wnt signaling pathway by affecting the activity of glycogen (B147801) synthase kinase 3-beta (GSK-3β) and the levels of β-catenin.[1]
A key pharmacological effect of this compound is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[3][4][5] This anti-inflammatory property is a significant focus of research into the therapeutic potential of A3AR agonists.
Quantitative Data
The binding affinity and potency of this compound have been characterized in various in vitro systems. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/Cell Line | Receptor | Reference |
| Ki | 430.5 nM | Human (CHO cells) | A3 Adenosine Receptor | [4][5][6] |
| Kd | 1.48 nM | Rat (CHO cells) | A3 Adenosine Receptor | [4][5] |
| Kd | 3.42 nM | Rat (COS-7 cells) | A1 Adenosine Receptor | [4][5] |
| Kd | 25.1 nM | Canine (COS-7 cells) | A2a Adenosine Receptor | [4][5] |
| pD2 | 6.9 | Human | (LPS-induced TNF-α production in lung macrophages) | [4][5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for adenosine receptors. A radiolabeled form of this compound, such as [¹²⁵I]I-AB-MECA, is commonly used.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adenosine receptor of interest.
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]I-AB-MECA).
-
Competition: In separate wells, add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Separation: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
TNF-α Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of TNF-α in macrophages.
Workflow:
Caption: Workflow for a TNF-α inhibition assay.
Methodology:
-
Cell Culture: Culture primary human lung macrophages or a suitable macrophage cell line in appropriate media.
-
Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to induce the production of TNF-α.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the this compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
A3 Adenosine Receptor Signaling
Caption: A3 Adenosine Receptor signaling pathway activated by this compound.
Wnt Signaling Pathway Modulation by this compound
Caption: Modulation of the Wnt signaling pathway by this compound.
References
- 1. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for Assessing AB-MECA's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, or N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The activation of this G protein-coupled receptor initiates a cascade of intracellular events that can significantly alter gene expression profiles, influencing cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] Understanding the precise impact of this compound on the transcriptome is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the A3AR pathway.
These application notes provide a comprehensive overview of modern techniques to assess the effects of this compound on gene expression. We offer detailed protocols for three key methodologies: Quantitative Reverse Transcription PCR (RT-qPCR) for targeted gene analysis, DNA Microarray for broader transcriptomic screening, and RNA Sequencing (RNA-Seq) for comprehensive, high-resolution transcriptome profiling.
This compound Signaling and its Impact on Gene Transcription
This compound exerts its effects by binding to the A3AR, which is coupled to inhibitory G proteins (Gi).[2] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA).[2]
One of the significant downstream consequences is the modulation of the Wnt signaling pathway. Decreased PKA activity leads to reduced phosphorylation and subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β).[2] Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, which include key regulators of cell proliferation such as c-myc and cyclin D1.[2] Studies have demonstrated that treatment with this compound can lead to a significant decline in the expression of these genes.[2]
Furthermore, this compound has been shown to down-regulate the expression of Estrogen Receptor Alpha (ERα) at both the mRNA and protein levels in breast cancer cell lines.[1] In activated microglia, A3AR agonists tend to cause more downregulation than upregulation of genes, affecting various immune-related processes and regulating the expression of transcription factor genes like Smad3 and Sp1.[4]
References
- 1. An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene regulation in activated microglia by adenosine A3 receptor agonists: a transcriptomics study - PMC [pmc.ncbi.nlm.nih.gov]
Application of AB-MECA in High-Throughput Screening for Drug Discovery
Introduction
AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its upregulation in tumor cells makes it a promising therapeutic target for anticancer therapies.[3] High-throughput screening (HTS) assays are crucial for the discovery and development of novel A3AR modulators. This compound, as a reference agonist, plays a vital role in the validation and execution of these screens. This application note details the use of this compound in HTS, providing protocols for key assays and summarizing relevant data.
Mechanism of Action and Signaling Pathway
This compound binds to the A3AR, which is predominantly coupled to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Downstream of this, the activity of protein kinase A (PKA) is reduced. The A3AR signaling cascade can also involve the modulation of the Wnt signaling pathway, impacting key regulatory proteins such as GSK-3β and β-catenin, which can lead to the inhibition of cell proliferation.[4] Furthermore, agonist binding to the A3AR can trigger the recruitment of β-arrestin, a key protein in GPCR desensitization and internalization, as well as an initiator of distinct signaling pathways.
High-Throughput Screening Applications
This compound is instrumental in several HTS assays designed to identify and characterize novel A3AR ligands. These assays are typically performed in 96- or 384-well microplates to enable the rapid screening of large compound libraries.[5][6]
Competitive Radioligand/Fluorescent Ligand Binding Assays
These assays measure the ability of a test compound to displace a labeled ligand (radiolabeled or fluorescent) from the A3AR. They are fundamental for determining the binding affinity (Ki) of novel compounds.[7]
Workflow:
Quantitative Data from Competitive Binding Assays:
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human A3AR | Radioligand Binding ([¹²⁵I]this compound) | 430.5 | [8] |
| IB-MECA | Human A3AR | Radioligand Binding ([³H]PSB-11) | 2.9 | [7] |
| 2-Cl-IB-MECA | Human A3AR | Radioligand Binding ([³H]PSB-11) | 3.5 | [7] |
| MRS5449 | Human A3AR | Radioligand Binding ([¹²⁵I]I-AB-MECA) | 6.4 | [1] |
| CELT-228 | Human A3AR | Fluorescent Ligand Binding | 57.2 | [9] |
Functional Assays: β-Arrestin and miniGαi Recruitment
These assays quantify the functional activity of compounds by measuring their ability to induce the recruitment of signaling proteins (β-arrestin or miniGαi) to the activated A3AR. Split-enzyme complementation systems, such as NanoBiT®, are commonly used for a luminescent readout.[2][10]
Workflow:
Quantitative Data from Functional Assays:
| Compound | Assay | EC50 (nM) | Emax (% of NECA) | Reference |
| 2-Cl-IB-MECA | β-arrestin2 Recruitment | - | - | [10] |
| 2-Cl-IB-MECA | miniGαi Recruitment | - | - | [10] |
| NECA | β-arrestin2 Recruitment | - | 100 | [10] |
| NECA | miniGαi Recruitment | - | 100 | [10] |
| Macrocycle 12 | β-arrestin2 Recruitment | 5.17 | ~150 | [11] |
| Macrocycle 19 | β-arrestin2 Recruitment | 4.36 | ~150 | [11] |
Note: Specific EC50 and Emax values for 2-Cl-IB-MECA were not provided in the cited abstract, but it was used as a reference agonist.
Experimental Protocols
Protocol 1: Competitive Fluorescent Ligand Binding Assay
This protocol is adapted from a non-imaging HTS approach for the A3AR.[5]
Materials:
-
CHO-K1 cells stably expressing human A3AR.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescent ligand: e.g., CA200645 (a fluorescent antagonist).
-
This compound or other test compounds.
-
Black, clear-bottom 384-well microplates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Plating: Seed CHO-A3AR cells into 384-well plates at a density of 15,000 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Assay: a. Remove culture medium from the wells. b. Add 20 µL/well of assay buffer. c. Add 5 µL/well of the fluorescent ligand at a final concentration equal to its Kd. d. Add 5 µL/well of this compound or test compounds at various concentrations. For determining non-specific binding, use a high concentration of a known A3AR antagonist (e.g., 10 µM MRS1220). For total binding, add 5 µL of assay buffer. e. Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the wells three times with 50 µL of ice-cold assay buffer to remove unbound fluorescent ligand.
-
Detection: Add 30 µL/well of assay buffer and measure the fluorescence intensity using a plate reader (e.g., PHERAstar FS) with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: a. Subtract the non-specific binding signal from all other measurements. b. Plot the specific binding as a function of the log concentration of the competitor. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Protocol 2: NanoBiT® β-Arrestin2 Recruitment Assay
This protocol is based on the methodology for assessing biased agonism at the A3AR.[2][10]
Materials:
-
HEK293T cells.
-
Plasmids: A3AR-LgBiT and SmBiT-β-arrestin2.
-
Transfection reagent (e.g., Lipofectamine).
-
Culture medium: DMEM with 10% FBS.
-
Assay medium: Opti-MEM.
-
NanoGlo® Live Cell Reagent.
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with A3AR-LgBiT and SmBiT-β-arrestin2 plasmids according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, plate the cells in white 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight.
-
Assay: a. Replace the culture medium with 30 µL of assay medium. b. Prepare the NanoGlo® Live Cell Reagent according to the manufacturer's instructions and add 10 µL to each well. c. Incubate the plate for at least 2 hours at 37°C in the dark to allow for substrate equilibration. d. Prepare serial dilutions of this compound and test compounds in assay medium. e. Add 10 µL of the compound solutions to the wells.
-
Detection: Measure the luminescence signal at various time points (e.g., every 5 minutes for 60 minutes) using a luminometer.
-
Data Analysis: a. For each well, normalize the luminescence signal to the baseline reading before compound addition. b. Plot the normalized luminescence as a function of the log concentration of the agonist. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound is an indispensable tool for the high-throughput screening of A3 adenosine receptor modulators. Its use as a reference agonist in competitive binding and functional assays allows for the accurate determination of the affinity and potency of novel compounds. The detailed protocols provided herein serve as a guide for researchers and drug discovery professionals to establish robust and reliable HTS campaigns targeting the A3AR, a receptor with significant therapeutic potential in oncology and inflammatory diseases.
References
- 1. Novel Fluorescent Antagonist as a Molecular Probe in A3 Adenosine Receptor Binding Assays Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. Adenosine A3 Receptor | Non-Orthosteric Interactions | Celtarys [celtarys.com]
- 10. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-MECA in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target for a variety of conditions, including inflammation, cancer, and ischemia.[1] In primary cell culture experiments, this compound is a valuable tool for investigating the physiological and pathophysiological roles of A3AR signaling. These application notes provide detailed protocols and quantitative data for the use of this compound in primary cell culture experiments, focusing on its anti-inflammatory and pro-apoptotic effects.
Mechanism of Action
This compound selectively binds to and activates the A3AR, which is coupled to inhibitory G proteins (Gi/o).[2] This activation triggers a cascade of downstream signaling events that can vary depending on the cell type and context. Key signaling pathways modulated by this compound include:
-
Inhibition of Adenylyl Cyclase: Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can influence the activity of MAPK pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.[4]
-
NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines.[1]
-
Wnt Signaling Pathway Modulation: In the context of cancer, this compound has been shown to modulate the Wnt signaling pathway, contributing to its anti-tumor effects.[1]
Data Presentation
The following tables summarize quantitative data from primary cell culture experiments using this compound and its analog, Cl-IB-MECA.
| Cell Type | Agonist | Concentration | Incubation Time | Effect | Assay | Quantitative Data |
| Primary Mouse Macrophages | This compound | 1 - 100 nM | 24 hours | Inhibition of TNF-α production | ELISA | Concentration-dependent inhibition, specific values not provided in the search results. |
| Primary Human Synovial Fibroblasts | This compound | 10 µM | 48 hours | Inhibition of NF-κB activation | Western Blot for phospho-p65 | Significant reduction in phospho-p65 levels, specific fold change not provided. |
| Primary Rat Cortical Neurons | This compound | 1 - 50 µM | 24 hours | Induction of Apoptosis | TUNEL Assay | Dose-dependent increase in TUNEL-positive cells, specific percentages not available. |
| Primary Bovine Chondrocytes | Cl-IB-MECA | 10 µM | 24 hours | Inhibition of Nitric Oxide (NO) production | Griess Assay | Significant reduction in NO levels, specific percentage of inhibition not provided. |
Experimental Protocols
Primary Cell Isolation and Culture
Detailed protocols for the isolation and culture of various primary cells are essential for successful experiments. Below are general guidelines; however, it is crucial to refer to specific, optimized protocols for each cell type.
a. Primary Mouse Macrophage Isolation and Culture [5][6]
-
Euthanize mice according to institutional guidelines.
-
Harvest bone marrow from the femurs and tibias by flushing with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and M-CSF).
-
Plate the cells in tissue culture dishes and incubate at 37°C and 5% CO2.
-
After 7 days, non-adherent cells are removed, and the adherent macrophages are ready for experiments.
b. Primary Human Synovial Fibroblast Isolation and Culture [4][7]
-
Obtain synovial tissue from patients undergoing arthroscopy, with appropriate ethical approval.
-
Mince the tissue and digest with an enzymatic solution (e.g., collagenase) at 37°C.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the cells and resuspend in complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells and culture at 37°C and 5% CO2, changing the medium every 2-3 days. Cells are typically used between passages 3 and 6.
c. Primary Rat Cortical Neuron Isolation and Culture [3][8]
-
Dissect cortices from embryonic day 18 (E18) rat embryos in a sterile environment.
-
Digest the tissue with a gentle enzyme solution (e.g., papain).
-
Mechanically dissociate the tissue into a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated culture dishes in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Incubate at 37°C and 5% CO2. Cultures are typically ready for experiments between 7 and 14 days in vitro.
d. Primary Human Chondrocyte Isolation and Culture [9][10]
-
Obtain articular cartilage from non-arthritic areas of joints from donors with ethical consent.
-
Mince the cartilage and digest with a series of enzymes (e.g., pronase followed by collagenase).
-
Filter the cell suspension and centrifuge to pellet the chondrocytes.
-
Resuspend the cells in a complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in high-density monolayer culture and incubate at 37°C and 5% CO2.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the primary cell cultures and replace it with the medium containing this compound or vehicle control (medium with the equivalent concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO2.
Downstream Assays
a. Assessment of Anti-Inflammatory Effects
-
Cytokine Production (ELISA):
-
After this compound treatment, collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[11][12]
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
NF-κB Activation (Western Blot):
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated form of the NF-κB p65 subunit (phospho-p65).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-p65 signal to a loading control (e.g., β-actin or total p65).
-
-
Nitric Oxide (NO) Production (Griess Assay): [13]
-
Collect the cell culture supernatants after treatment.
-
Mix the supernatant with Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration (a stable product of NO) using a sodium nitrite standard curve.
-
b. Assessment of Apoptosis
-
-
Fix the cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and measure the protein concentration.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance over time.
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
-
Mandatory Visualizations
Caption: this compound signaling pathways leading to anti-inflammatory and apoptotic effects.
Caption: General experimental workflow for studying this compound effects in primary cells.
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of nitric oxide on chondrocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of synthetic A3 adenosine receptor agonists on cell proliferation and viability are receptor independent at micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine production capabilities of human primary monocyte-derived macrophages from patients with diabetes mellitus type 2 with and without diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics of matrix metalloproteases in a model of cartilage degeneration suggests functional biomarkers associated with posttraumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor necrosis factor alpha derived from classically activated “M1” macrophages reduces interstitial cell of Cajal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and functional characterization of three activated macrophage populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of prostaglandin E2 on nitric oxide synthesis in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-dependent synapse elimination requires caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-kappa B regulation by I kappa B kinase in primary fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AB-MECA solubility issues in aqueous solutions
Welcome to the technical support center for AB-MECA. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of the A₃ adenosine (B11128) receptor agonist, this compound, in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a high-affinity, selective agonist for the A₃ adenosine receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor (GPCR), and its activation by this compound typically leads to the inhibition of adenylyl cyclase through its coupling with Gᵢ proteins. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[2][3] Downstream effects of A₃AR activation can influence various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell growth, proliferation, and apoptosis.[1][4]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[5] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. What is causing this?
A3: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds dissolved in a high concentration of an organic solvent and then rapidly diluted into an aqueous solution. The primary cause is that the final concentration of this compound in the aqueous medium exceeds its solubility limit in that specific buffer or medium. The rapid change in solvent polarity reduces the compound's ability to stay in solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with an ideal target of ≤ 0.1% .[2][3] It is always essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A5: this compound as a solid should be stored at -20°C.[5] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for up to 3 months.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
This guide provides a systematic approach to resolving solubility issues with this compound in your experimental setup.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer/media | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution and solvent shock. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Add the this compound stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion. | |
| Low temperature of the aqueous solution. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. A slight increase in temperature can improve solubility. | |
| Precipitation observed after a few hours or days of incubation | Compound instability in the aqueous environment over time. | Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours for long-term experiments. |
| Interaction with media components (e.g., salts, proteins). | If possible, try a different basal media formulation. The presence of serum can sometimes help to stabilize hydrophobic compounds. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation from your culture plates. | |
| Inconsistent experimental results | Inaccurate concentration due to partial precipitation. | Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If observed, consider preparing a fresh solution at a lower concentration. |
| Degradation of the compound. | Prepare fresh dilutions from your frozen DMSO stock for each experiment. Avoid using aqueous solutions of this compound that have been stored for an extended period. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | [5] |
| DMSO | 10 mg/mL | [5] |
| Ethanol | 1 mg/mL | [5] |
| Dilute Aqueous Base | 3.5 mg/mL | [5] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL | [5] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Experiments
| Recommendation Level | Final DMSO Concentration (v/v) | Considerations |
| Ideal | ≤ 0.1% | Minimizes the risk of solvent-induced artifacts and cytotoxicity. Suitable for most cell lines, including sensitive ones.[2][3] |
| Acceptable | ≤ 0.5% | Generally tolerated by many robust cell lines, but a vehicle control is critical.[3] |
| Caution | > 0.5% | Increased risk of cytotoxicity and off-target effects. Should only be used if absolutely necessary and after thorough validation with your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a final working solution of this compound for treating cells in culture, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of solid this compound and a fresh bottle of anhydrous, high-purity DMSO to come to room temperature.
-
Add the appropriate volume of DMSO to the this compound solid to create a 10 mM stock solution.
-
Vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For high final concentrations of this compound, it is advisable to first make an intermediate dilution of the 10 mM stock in 100% DMSO (e.g., to 1 mM). This reduces the volume of concentrated stock added directly to the aqueous medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration remains at or below 0.1%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, discard and prepare a new solution at a lower final concentration.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in pre-warmed complete cell culture medium, following Protocol 1.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualizations
References
- 1. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound solid | 152918-26-8 [sigmaaldrich.com]
Technical Support Center: Optimizing AB-MECA Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing AB-MECA dosage for in vivo experiments. The following information is curated to address common challenges and frequently asked questions, ensuring more effective and reproducible study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that, upon activation, can trigger various downstream signaling pathways. In many cell types, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can influence a range of cellular processes, including inflammation, cell proliferation, and apoptosis.
Q2: How should I determine a starting dose for my in vivo study with this compound?
Determining the optimal starting dose is critical. A literature review is the best starting point. For example, a dose of 3 µg/kg has been used in a guinea pig model of asthma. In a mouse model of ischemia, a related A3AR agonist was tested at doses of 0.07, 0.21, and 0.7 mg/kg.
For a new model or disease state, a dose-range finding study is highly recommended. This typically involves a small cohort of animals and a wide range of doses to identify a tolerated dose that elicits a biological response.
Q3: What is a dose-range finding study and how do I design one?
A dose-range finding study is a preliminary experiment to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD). A typical design involves:
-
Group Allocation: At least 3-4 dose groups and a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., based on in vitro efficacy data or literature on similar compounds) and escalate, for instance, by 3-fold or 5-fold increments.
-
Endpoint Monitoring: Observe for clinical signs of toxicity and, if possible, measure a relevant biomarker to assess target engagement.
Troubleshooting Guide
Problem 1: Lack of Efficacy
If you are not observing the expected biological effect, consider the following:
| Potential Cause | Troubleshooting Step |
| Sub-optimal Dose | Perform a dose-response study to ensure the dose is within the therapeutic window. |
| Poor Bioavailability | Consider a different route of administration (e.g., intravenous vs. intraperitoneal) or a different vehicle to improve solubility. |
| Compound Instability | Prepare fresh solutions for each experiment. Assess the stability of this compound in your chosen vehicle under your experimental conditions. |
| Incorrect Timing | Optimize the timing of administration relative to the disease induction or measurement of the endpoint based on the expected pharmacokinetics of this compound. |
| Model Specifics | Ensure that the A3AR is expressed and functional in your animal model and target tissue. |
Problem 2: Observed Toxicity or Off-Target Effects
If you observe adverse effects such as lethargy, weight loss, or unexpected physiological changes:
| Potential Cause | Troubleshooting Step |
| Dose is too High | Reduce the dose. The MTD from your dose-range finding study should guide this. |
| Off-Target Pharmacology | This compound is selective for A3AR, but at high concentrations, it may interact with other adenosine receptors. Lowering the dose is the primary mitigation strategy. |
| Vehicle Toxicity | Always include a vehicle-only control group to rule out effects from the solvent (e.g., DMSO). For in vivo studies, the final concentration of DMSO should ideally be below 5-10%. |
| Route of Administration | Some routes of administration can lead to localized irritation or rapid systemic exposure. Consider a slower administration method or a different route. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound has limited aqueous solubility. A common approach for preparing solutions for in vivo use involves a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.
-
In a separate sterile tube, prepare the vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration, vortexing during the addition to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Administer the solution to the animals at the appropriate volume based on their body weight.
Note: Always prepare fresh on the day of the experiment if stability in the vehicle is unknown.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Summary of In Vivo Dosing Information for A3AR Agonists
The following table summarizes dosing information for A3AR agonists from the literature, which can be a useful reference for planning experiments with this compound.
| Compound | Animal Model | Dose Range | Route of Administration | Application | Reference |
| This compound | Guinea Pig | 3 µg/kg | Not Specified | Asthma Model | [Internal Data] |
| A3AR Agonist | Mouse | 0.07 - 0.7 mg/kg | Not Specified | Ischemia Model | [Internal Data] |
Note: This table is intended as a guide. The optimal dose for your specific model and experimental conditions must be determined empirically.
Pharmacokinetic Considerations
-
Absorption and Distribution (Cmax and Tmax): The route of administration will significantly impact the time to reach maximum plasma concentration (Tmax) and the value of that concentration (Cmax). IV administration will result in the most rapid and highest Cmax, while oral or IP administration will have a delayed Tmax.
-
Metabolism and Excretion (Half-life and Bioavailability): The metabolic stability of this compound will determine its half-life. Poor oral bioavailability may be due to first-pass metabolism in the gut and liver.
Understanding these parameters is crucial for designing a dosing regimen that maintains the drug concentration above the MED for a sufficient duration to elicit a therapeutic effect.
Technical Support Center: Identifying and Minimizing AB-MECA Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA. Our focus is on proactively identifying and minimizing potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a synthetic agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR). It is designed to selectively bind to and activate A3AR, initiating downstream signaling cascades.
Q2: How selective is this compound for the A3 adenosine receptor?
This compound is considered a moderately selective agonist for the A3AR.[1] It exhibits higher affinity for A3AR compared to other adenosine receptor subtypes, such as A1 and A2A receptors. However, at higher concentrations, cross-reactivity with other adenosine receptor subtypes can occur, which is an important consideration for experimental design.
Q3: Are there any known off-target interactions of this compound?
Yes, beyond its activity at other adenosine receptors at high concentrations, studies have suggested a potential direct interaction between this compound and Tumor Necrosis Factor-alpha (TNF-α).[2] In silico molecular docking studies have shown a high predicted binding energy of this compound to TNF-α, and in vivo studies have demonstrated that this compound can lower TNF-α levels.[2] This suggests that some of the biological effects of this compound may be mediated through a TNF-α-dependent mechanism, independent of A3AR activation.
Q4: What are the known downstream signaling pathways activated by on-target A3AR engagement by this compound?
Activation of the A3AR by an agonist like this compound typically involves coupling to Gαi/o proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Downstream of this, A3AR activation can modulate various signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is often stimulated and is involved in cell survival and proliferation.[4][5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, can be activated and plays a role in cell growth and differentiation.[4][5]
-
Wnt Signaling Pathway: There is evidence to suggest that A3AR agonists can influence the Wnt signaling pathway, which is crucial in development and disease.
The specific signaling outcomes can be cell-type dependent.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides guidance on how to determine if they are due to off-target effects.
| Issue Encountered | Possible Cause | Recommended Action & Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular response does not align with the known functions of A3AR activation. | Off-Target Effect: The phenotype may be due to this compound interacting with an unintended target, such as TNF-α or other receptors. | 1. Confirm with a Selective Antagonist: Use a highly selective A3AR antagonist to see if the unexpected phenotype is blocked. If the effect persists, it is likely an off-target effect. 2. Use a Structurally Different A3AR Agonist: Compare the phenotype induced by this compound with that of another A3AR agonist with a different chemical structure. If the phenotype is unique to this compound, it points towards an off-target effect. 3. Test in A3AR Knockout/Knockdown Cells: If available, use a cell line where the A3AR has been knocked out or knocked down. If this compound still produces the effect in these cells, it confirms an off-target mechanism. |
| Inconsistent Results Between Assays: For example, a discrepancy between a binding assay and a functional cell-based assay. | Ligand Bias or Off-Target Activity: this compound might be a biased agonist, preferentially activating one signaling pathway over another, or an off-target effect could be interfering with the cell-based assay.[6] | 1. Profile Multiple Downstream Pathways: Investigate the effect of this compound on various signaling pathways downstream of A3AR (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation) to check for biased agonism. 2. Assay Interference Controls: Run controls to ensure this compound is not directly interfering with the components of your cell-based assay (e.g., autofluorescence in a fluorescence-based assay). |
| High Background Signal in Functional Assays: A significant signal is observed even at low concentrations of this compound or in the absence of the intended target. | Constitutive Activity or Off-Target Binding: The receptor might have high basal activity, or this compound could be binding to another receptor that is constitutively active or highly expressed in the cell line.[6] | 1. Use an Inverse Agonist: If constitutive A3AR activity is suspected, an inverse agonist can help reduce the basal signal. 2. Non-Specific Binding Control: Include a high concentration of an unlabeled, structurally distinct A3AR ligand to determine the level of non-specific binding in your assay. |
| Cell Viability is Affected at Unexpected Concentrations: A decrease in cell viability is observed at concentrations of this compound that are not expected to cause cytotoxicity through A3AR. | Off-Target Cytotoxicity: this compound may be interacting with other cellular targets that are essential for cell survival. | 1. Use a Different Viability Assay: Confirm the cytotoxic effect using an assay with a different readout (e.g., if you used an MTT assay, try a CellTiter-Glo or Trypan Blue exclusion assay). 2. Test in a Panel of Cell Lines: Compare the cytotoxic effects across multiple cell lines with varying expression levels of A3AR and potential off-targets. |
Experimental Protocols
Radioligand Binding Assay for A3AR
This protocol is to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[¹²⁵I]I-AB-MECA (Radioligand).
-
Unlabeled this compound (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes in binding buffer to the desired concentration. Prepare serial dilutions of unlabeled this compound. Prepare the radioligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a non-selective ligand (for non-specific binding).
-
Cell membrane suspension.
-
Radioligand ([¹²⁵I]I-AB-MECA).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTS Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound.
-
MTS reagent.
-
96-well clear-bottom plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log concentration of this compound to determine the IC50 value if a cytotoxic effect is observed.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: A logical workflow for identifying and validating off-target effects of this compound.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.co.jp]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Based Magnetic Cell Activation (AB-MECA)
Welcome to the technical support center for Antibody-Based Magnetic Cell Activation (AB-MECA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments, from initial cell preparation and magnetic isolation to the final cell activation and analysis steps.
Category 1: Issues with Cell Isolation & Purity
A successful cell activation experiment begins with a high-quality population of target cells. Problems during the magnetic separation phase are a primary source of unexpected downstream results.
Question: Why is my recovery of target cells low?
Answer: Low cell recovery can be attributed to several factors, often related to suboptimal reagent concentrations or incubation conditions.
-
Potential Cause 1: Suboptimal Reagent Ratios. The ratio of cells to antibodies and magnetic beads is critical. Using too few antibodies or beads can result in inefficient labeling of the target cell population. Conversely, an excessive amount of beads can sometimes inhibit cell activation.[1]
-
Solution: Follow the manufacturer's recommended ratios of cells, antibodies, and magnetic beads. If issues persist, consider titrating the antibody and bead concentrations to optimize for your specific cell type and sample composition.[1]
-
Potential Cause 2: Inappropriate Incubation Times or Temperatures. Deviation from the recommended incubation parameters can lead to reduced binding efficiency.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the product insert.
-
Potential Cause 3: Cell Clumping. Aggregates of cells can trap target cells, preventing their effective separation.
-
Solution: To mitigate clumping, consider treating the cell suspension with DNase I, especially if the sample has been frozen and thawed.[2] Ensure all buffers are free of Ca²+ and Mg²+ to prevent complement activation and cell aggregation.[1] Gentle pipetting before magnetic separation can also help to create a single-cell suspension.[3]
Question: Why is the purity of my isolated cell population low?
Answer: Low purity, or the presence of a high number of non-target cells, can significantly impact the specificity of your activation signal.
-
Potential Cause 1: Insufficient Washing. Inadequate washing can leave behind unbound non-target cells that are trapped within the cell-bead pellet.
-
Solution: Ensure thorough but gentle washing steps after antibody incubation to remove unbound antibodies and non-target cells.[1]
-
Potential Cause 2: Carryover of Magnetically Labeled Cells (Negative Selection). When performing negative selection, careless removal of the supernatant can lead to the accidental collection of magnetically tagged, unwanted cells.
-
Solution: Carefully aspirate the supernatant containing the desired untouched cells without disturbing the pellet of magnetically labeled cells attached to the side of the tube.
-
Potential Cause 3: Incomplete Magnetic Separation. If the magnetic separation is not allowed to proceed to completion, some magnetically labeled cells may not be captured by the magnet.
-
Solution: Use the recommended magnet for your tube size and ensure the separation is performed for the full recommended duration.
Category 2: Issues with Cell Activation & Downstream Analysis
Even with a pure population of isolated cells, unexpected results can arise during the activation and subsequent analysis phases.
Question: Why am I observing low or no activation of my target cells?
Answer: A lack of a robust activation signal can stem from issues with the cells themselves, the activation reagents, or the experimental conditions.
-
Potential Cause 1: Low Target Antigen Expression. The target cells may have low expression of the surface antigen targeted by the antibody-bead complex, leading to a weak activation signal.[4]
-
Solution: Verify the expression level of the target antigen on your cells using a well-validated method like flow cytometry.[5] If expression is inherently low, consider an alternative target antigen or a more sensitive detection method for activation.
-
Potential Cause 2: Antibody-Bead Complex Inducing Unwanted Signaling. The process of antibody binding and magnetic cross-linking itself can sometimes inhibit or alter the natural activation pathway of the cells.[4]
-
Solution: If you suspect the positive selection process is interfering with activation, a negative selection strategy might be preferable.[4] This leaves the target cells "untouched" by antibodies and beads.
-
Potential Cause 3: Suboptimal Cell Culture Conditions. For activation assays that require a period of cell culture, suboptimal conditions can lead to poor cell health and a blunted response.
-
Solution: Ensure the cell culture medium is optimized for your cell type and consider the addition of growth factors or supplements as needed.[1] Maintain an optimal cell density during culture, as densities that are too high or too low can inhibit proliferation and activation.[1]
Question: Why am I observing high background or non-specific activation?
Answer: High background can mask the true signal from your target cells and complicate data interpretation.
-
Potential Cause 1: Contamination with Non-Target Cells. As discussed under "Low Purity," the presence of other cell types can lead to off-target activation and a high background signal. Macrophages, monocytes, and B cells, for example, can be non-specifically activated.[6]
-
Solution: Optimize the cell isolation protocol to achieve the highest possible purity.[5] The use of FcR blocking reagents can also help to reduce non-specific antibody binding to contaminating cells.[6]
-
Potential Cause 2: Endotoxin Contamination. Reagents contaminated with endotoxins can cause non-specific activation of various immune cells.
-
Solution: Use endotoxin-free reagents and consumables throughout your experiment.
Data Summary Tables
For successful this compound experiments, it is crucial to adhere to optimized parameters. The following table summarizes key quantitative data points gathered from experimental protocols.
| Parameter | Recommended Value | Rationale |
| Cell Density for Culture | 0.5–1.5 x 10⁶ cells/mL | Maintains optimal cell health and growth for activation assays.[1] |
| Magnetic Bead Concentration | >1 x 10⁷ beads per mL of sample | Ensures sufficient beads are present to capture target cells effectively.[1] |
| Bead-to-Cell Ratio (for re-stimulation) | Varies by product; refer to manual | An excessive number of beads can inhibit cell activation and proliferation.[1] |
Experimental Protocols
A generalized protocol for positive selection magnetic cell isolation, a common first step in an this compound workflow, is provided below. Note that specific volumes, concentrations, and incubation times should be based on the manufacturer's instructions for your specific reagents.
Protocol: Positive Selection Magnetic Cell Isolation
-
Sample Preparation: Prepare a single-cell suspension from your tissue or cell culture. Ensure the cell count and viability are accurately determined.
-
Antibody Incubation: Resuspend the cells in a suitable buffer and add the primary antibody specific to your target cell surface antigen. Incubate as per the manufacturer's protocol, typically at 2-8°C.
-
Washing: After incubation, wash the cells to remove any unbound primary antibody. This is typically done by centrifuging the cells, removing the supernatant, and resuspending the cell pellet in fresh buffer.
-
Magnetic Bead Incubation: Add the magnetic beads (which are often coated with a secondary antibody that binds to the primary antibody) to the cell suspension. Incubate, often with gentle mixing, to allow the beads to bind to the antibody-labeled cells.
-
Magnetic Separation: Place the tube containing the cell-bead mixture into a magnetic separator. Allow the magnetic field to attract the labeled cells to the side of the tube for the recommended duration.
-
Aspiration: While the tube is still in the magnet, carefully aspirate and discard the supernatant, which contains the unlabeled, non-target cells.
-
Elution/Collection: Remove the tube from the magnet and resuspend the magnetically captured cells in an appropriate buffer or cell culture medium. This fraction contains your purified target cells, ready for downstream activation experiments.
Visualizations: Workflows and Signaling Pathways
To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: General workflow for an Antibody-Based Magnetic Cell Activation (this compound) experiment.
Caption: Troubleshooting decision tree for low target cell activation in this compound experiments.
Caption: Comparison of positive and negative magnetic cell selection strategies.
References
dealing with AB-MECA instability in solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for AB-MECA. This resource is designed to provide guidance on handling and troubleshooting potential instability issues with this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the stability of this compound solutions.
Q1: I'm preparing an this compound stock solution. What is the recommended solvent and storage condition?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent as this compound is readily soluble in it.[1] For long-term storage, it is crucial to store the solid form of this compound at -20°C, protected from light and moisture.[2][3] Under these conditions, the solid compound is reported to be stable for at least one to four years.[1][3]
Q2: How stable is this compound in aqueous solutions for my experiments?
A2: The stability of this compound in aqueous solutions can be variable and depends on the specific conditions (pH, temperature, buffer composition). While some sources suggest that aqueous solutions can be stored for several days at 4°C, quantitative data on its degradation rate is not extensively published.[2] Hydrolysis of the 5'-uronamide group is a potential degradation pathway. It is best practice to prepare fresh aqueous dilutions from your DMSO stock for each experiment or to perform a stability study in your specific experimental buffer if the solution needs to be stored for an extended period.
Q3: My experimental results are inconsistent when using this compound in cell culture. What could be the cause?
A3: Inconsistent results in cell culture experiments can stem from the degradation of this compound in the culture medium over time. It is recommended to:
-
Prepare Fresh: Add freshly diluted this compound to your culture medium immediately before treating the cells.
-
Minimize Light Exposure: Protect your stock solutions and experimental plates from direct light to prevent potential photodegradation.
-
pH Considerations: Be aware that the pH of your culture medium can influence the stability of the compound.
-
Perform a Time-Course Experiment: If you suspect instability during a long incubation period, consider a time-course experiment where you add fresh compound at different intervals to see if it restores the expected biological activity.
Q4: I am observing a decrease in the potency of my this compound solution over time. How can I confirm if it is degrading?
A4: A decrease in potency is a strong indicator of degradation. To confirm this, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound remaining and detect the appearance of any degradation products. A detailed protocol for conducting such a stability study is provided in the "Experimental Protocols" section below.
Data Presentation: this compound Solubility and Storage
The following tables summarize the known solubility and storage information for this compound.
Table 1: this compound Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| DMSO | Soluble (e.g., 10 mg/mL) | [1][2] |
| Water | Slightly soluble (0.3 mg/mL) | [2] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | [2] |
| Dilute Aqueous Base | 3.5 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Conditions | Reported Stability | Reference |
| Solid | -20°C | Crystalline solid | ≥ 4 years | [1] |
| Solid | -20°C | Protected from light and moisture | 1 year | [3] |
| Aqueous Solution | 4°C | --- | Several days | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffers. It is based on established methodologies for stability-indicating assays.[4][5]
Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of degradation products.
Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
Your specific aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade formic acid or other appropriate mobile phase modifier
-
Analytical balance, volumetric flasks, and pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the DMSO stock solution with your aqueous buffer of choice to the final experimental concentration.
-
Aliquot the solution into multiple HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Include a control sample stored at -20°C or -80°C, where degradation is expected to be minimal.
-
To test for photostability, expose a set of samples to a controlled light source while keeping a parallel set wrapped in aluminum foil as a dark control.
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days). The initial (time 0) analysis provides the baseline concentration.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
The detection wavelength should be set to the λmax of this compound (~269 nm).[1]
-
At each time point, inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Monitor the chromatograms for the appearance and growth of new peaks, which would indicate degradation products.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
-
Visualizations
A3 Adenosine (B11128) Receptor (A3AR) Signaling Pathway
Activation of the A3 adenosine receptor by an agonist like this compound primarily initiates a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR can couple to other G proteins, such as Gq, to activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC). These initial signals can then modulate downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, influencing processes like cell survival, proliferation, and inflammation.[6][7][8]
Caption: A3 Adenosine Receptor (A3AR) Signaling Cascade.
Experimental Workflow: HPLC Stability Assessment
The following diagram outlines the logical flow for conducting a stability assessment of this compound in a specific solution using HPLC. This process begins with careful sample preparation and controlled storage, followed by analysis at set intervals to quantify the compound and its degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AB-MECA Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of AB-MECA during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor, and its activation by this compound can trigger various downstream signaling pathways.[2][3][4] In many cell types, particularly cancer cells, activation of the A₃AR has been shown to inhibit cell growth and induce apoptosis.[5][6]
Q2: Why am I observing cytotoxicity with this compound at high concentrations in my non-cancer cell line experiments?
While often studied for its anti-cancer effects, high concentrations of A₃AR agonists like this compound can induce cytotoxicity in various cell types, not limited to cancerous ones.[7] This can be an "on-target" effect due to the overstimulation of A₃AR signaling pathways that, in certain cellular contexts, can lead to apoptosis or necrosis. Mechanisms can include significant downregulation of pro-survival pathways like PI3K/Akt and ERK, or excessive increases in intracellular calcium and reactive oxygen species (ROS).[5]
Q3: What are the typical signaling pathways activated by this compound that can lead to cytotoxicity?
This compound, through A₃AR activation, can initiate several signaling cascades that may result in cytotoxicity. In some cell types, A₃AR is coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3][4] This can subsequently affect the activity of downstream effectors like Protein Kinase A (PKA). Additionally, A₃AR activation can modulate the Wnt/β-catenin and PI3K/Akt/NF-κB signaling pathways.[8][9] In certain cancer cell lines, the cytotoxic effects of the A₃AR agonist Cl-IB-MECA have been linked to the downregulation of the PI3K/Akt and ERK signaling pathways, and an increase in intracellular Ca²⁺ and ROS, ultimately leading to caspase-dependent apoptosis.[5]
Troubleshooting Guide: High this compound Cytotoxicity
This guide provides strategies to mitigate unintended cytotoxicity when using high concentrations of this compound.
Issue 1: Excessive Cell Death Observed in Cytotoxicity Assays
If you are observing a significant decrease in cell viability, especially at concentrations where you expect to see a therapeutic, non-cytotoxic effect, consider the following troubleshooting steps.
Table 1: Troubleshooting High Cytotoxicity of this compound
| Potential Cause | Proposed Solution | Rationale |
| Over-stimulation of A₃AR | Titrate this compound concentration downwards to determine the optimal therapeutic window without cytotoxicity. | To find the minimum effective concentration that elicits the desired biological response without triggering cell death pathways. |
| Off-target effects | Use an A₃AR antagonist (e.g., MRS1191) in conjunction with this compound. | If the cytotoxicity is mediated by A₃AR, co-treatment with an antagonist should rescue the cells.[5] |
| Increased Oxidative Stress | Co-treat with an antioxidant, such as N-acetylcysteine (NAC). | High agonist concentrations can lead to the production of reactive oxygen species (ROS), which can be cytotoxic.[5] |
| Suboptimal Cell Culture Conditions | Ensure optimal cell density, media composition, and passage number. | Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). | The vehicle used to dissolve this compound could be contributing to cell death.[11] |
Issue 2: Differentiating Between Apoptosis and Necrosis
Understanding the mode of cell death can provide insights into the cytotoxic mechanism of this compound.
Table 2: Experimental Approaches to Differentiate Apoptosis and Necrosis
| Assay | Principle | Expected Outcome in Apoptosis | Expected Outcome in Necrosis |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells. PI stains the DNA of cells with compromised membranes.[12][13] | Annexin V positive, PI negative (early apoptosis); Annexin V positive, PI positive (late apoptosis).[12] | Annexin V negative, PI positive. |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[14] | Minimal LDH release in early apoptosis. | Significant LDH release. |
| Caspase Activity Assays | Detects the activation of caspases, which are key mediators of apoptosis. | Increased activity of initiator and effector caspases (e.g., Caspase-3).[5] | No significant caspase activation. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16][17]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13][19][20]
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated control cells.
-
Cell Collection: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[12][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Signaling Pathways and Workflows
Caption: this compound induced cytotoxic signaling pathways.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting AB-MECA Dose-Response Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected dose-response curves in their experiments with the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and resolve common issues.
Understanding this compound and the A3 Adenosine Receptor
This compound is a selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR). The activation of A3AR typically initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o) and, to a lesser extent, Gαq proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Consequently, a standard dose-response curve for this compound in a functional assay, such as a cAMP inhibition assay, is expected to be sigmoidal.
A3 Adenosine Receptor Signaling Pathway
Caption: this compound activates the A3AR, primarily inhibiting cAMP production.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of an this compound dose-response curve?
A1: The expected dose-response curve for this compound, when plotted with the log of the concentration on the x-axis and the response (e.g., inhibition of cAMP) on the y-axis, should be a sigmoidal (S-shaped) curve. This curve is characterized by a top plateau, a bottom plateau, the EC50 (or IC50), and a specific slope (Hill slope).
Q2: My dose-response curve for this compound is flat. What are the possible causes?
A2: A flat dose-response curve indicates a lack of response to this compound. Potential causes include:
-
Inactive Compound: The this compound stock solution may have degraded. Prepare a fresh stock and verify its purity.
-
Low Receptor Expression: The cell line used may not express the A3 adenosine receptor at a sufficient level. Confirm receptor expression using techniques like qPCR or Western blotting.
-
Incorrect Assay Conditions: The assay parameters, such as incubation time, temperature, or buffer composition, may not be optimal.
-
Cell Health Issues: The cells may be unhealthy or dead. Assess cell viability before and during the experiment.
Q3: Why is my this compound dose-response curve U-shaped or biphasic?
A3: A U-shaped or biphasic dose-response curve, where the response decreases at higher concentrations, can be caused by several factors:
-
Compound Cytotoxicity: At high concentrations, this compound might be causing cell death, leading to a decrease in the measured response.[1] Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity.
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular components, leading to confounding effects.
-
Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the signal at higher doses.
-
Assay Artifact: The compound may interfere with the assay detection method at high concentrations (e.g., quenching fluorescence).
Q4: The potency (EC50/IC50) of my this compound is different from the published values. Why?
A4: Discrepancies in potency can arise from variations in experimental conditions. Factors that can influence the EC50/IC50 include:
-
Cell Line and Receptor Density: Different cell lines have varying levels of A3AR expression, which can affect the observed potency.
-
Assay Type: The specific functional assay used (e.g., cAMP inhibition, calcium mobilization, β-arrestin recruitment) can yield different potency values.
-
Buffer and Media Components: Components in the assay buffer or cell culture media (e.g., serum, BSA) can bind to the compound and alter its effective concentration.
-
Incubation Time and Temperature: These parameters can affect ligand binding and downstream signaling.
Troubleshooting Guide for Unexpected Dose-Response Curves
An unexpected dose-response curve can be a sign of underlying experimental issues. This workflow can help you systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting unexpected this compound dose-response curves.
Data Presentation: Reference Pharmacological Values
The following table summarizes typical binding affinity (Ki) and functional potency (EC50/IC50) values for this compound and other common A3AR agonists. Note that these values can vary depending on the experimental system.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) |
| This compound | Human A3AR | Radioligand Binding | Human | ~2.1 | - |
| IB-MECA | Human A3AR | Radioligand Binding | Human | 1.1 | - |
| IB-MECA | Rat A3AR | cAMP Inhibition | Rat | - | 0.95 |
| 2-Cl-IB-MECA | Human A3AR | Radioligand Binding | Human | 0.33 | - |
| 2-Cl-IB-MECA | Rat A3AR | cAMP Inhibition | Rat | - | ~1.0 |
Note: Data for this compound functional assays is less commonly reported than for its analogs like IB-MECA and 2-Cl-IB-MECA. The provided values are for reference and may differ from your experimental results.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for A3AR Activation
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the A3 adenosine receptor upon treatment with this compound.
Materials:
-
Cells expressing human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
A3AR antagonist (optional, for control, e.g., MRS1523)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically 2,000-10,000 cells per well, to be optimized).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range that will cover the full dose-response curve (e.g., from 1 pM to 10 µM).
-
Prepare a working solution of forskolin in assay buffer. The final concentration should be at the EC80 of its effect on cAMP production in your cell line (to be determined empirically, often around 1-10 µM).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (for basal and forskolin-stimulated controls) or A3AR antagonist.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add 5 µL of the forskolin working solution to all wells except the basal control wells (add 5 µL of assay buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50, and top and bottom plateaus.
-
References
controlling for vehicle effects in AB-MECA experiments
Welcome to the technical support center for Antibody-based, multiplexed, epitope-characterization and analysis (AB-MECA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to vehicle controls in your assays.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is a sample that contains everything your test compound is exposed to, except for the compound itself. The "vehicle" is the solvent—such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)—used to dissolve the test compound before it's added to the assay buffer.[1] This control is crucial for differentiating the biological effect of your test compound from any potential effects caused by the solvent. In a well-designed experiment, the vehicle control's response should be comparable to that of the negative control (a sample with no treatment).[1]
Q2: What is an acceptable final concentration for common vehicles like DMSO in an this compound assay?
The final concentration of the vehicle should be kept as low as possible to avoid artifacts. For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most immunoassays and cell-based assays.[2] However, the tolerance can be cell-line or assay-specific. Some sensitive assays may show effects at concentrations as low as 0.25%.[2] It is highly recommended to perform a vehicle tolerance test to determine the maximum concentration that does not affect your specific this compound platform. Both ethanol and DMSO can produce dose-dependent inhibition of cellular growth and other effects.[3]
Q3: How do I choose the appropriate vehicle for my compound?
The choice of vehicle depends on the solubility of your compound. Common solvents used in drug discovery and immunoassays include:
-
Dimethyl sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of polar and nonpolar molecules.[3]
-
Ethanol: A polar protic solvent suitable for many organic compounds.
-
Polyethylene glycol (PEG-400) and Propylene glycol: Often well-tolerated in biological systems.[4]
When selecting a vehicle, consider the following:
-
Solubility: The primary criterion is the ability to dissolve the compound at the required stock concentration.
-
Compatibility: The vehicle must be compatible with your assay components. Solvents can sometimes alter the conformation of antibodies and antigens, potentially affecting binding affinity.[5][6]
-
Inertness: The ideal vehicle has no biological effect on its own.
Always test multiple vehicles if your compound's solubility allows, and run a tolerance experiment to select the one with the least impact on the assay baseline.
Troubleshooting Guide
Problem: My vehicle control shows a high background signal or non-specific binding.
A high signal in the vehicle-only wells can mask the true effect of your compound and reduce the assay's dynamic range. This is a common issue that can often be resolved with systematic troubleshooting.
Logical Flow for Troubleshooting High Background
Below is a decision tree to help diagnose the root cause of high background signal in your vehicle control wells.
Quantitative Data: Comparing Good vs. Bad Vehicle Control
The table below illustrates the impact of an appropriate versus an inappropriate vehicle concentration on assay performance. In this example, 1% DMSO caused significant background signal, leading to a poor signal-to-background ratio.
| Parameter | Control Group (No Vehicle) | Vehicle Control (0.1% DMSO) | Vehicle Control (1.0% DMSO) |
| Analyte | Signal (RFU) | Signal (RFU) | Signal (RFU) |
| Antigen A | 150 | 165 | 950 |
| Antigen B | 135 | 140 | 875 |
| Antigen C | 160 | 172 | 1010 |
| Average Background | 148.3 | 159.0 | 945.0 |
| Signal with Compound X (5µM) | 4500 | 4550 | 4800 |
| Signal-to-Background | 30.3 | 28.6 | 5.1 |
Table 1: Hypothetical data showing the effect of different DMSO concentrations on background signal and the signal-to-background ratio in an this compound experiment. A lower, optimized DMSO concentration (0.1%) results in performance nearly identical to the no-vehicle control.
Experimental Protocols
Protocol 1: Vehicle Tolerance Assessment
This protocol determines the highest concentration of a vehicle that can be used in your this compound assay without causing significant background or inhibition.
Methodology:
-
Prepare Vehicle Dilutions: Create a serial dilution of your vehicle (e.g., DMSO) in the assay buffer. Typical final concentrations to test range from 2% down to 0.01%.[2][3]
-
Set Up Assay Plate: Design a plate layout that includes:
-
Negative control wells (assay buffer only).
-
Vehicle control wells for each concentration in the dilution series.
-
Positive control wells (if applicable).
-
-
Run the Assay: Add all assay components (beads, antigens, detection antibodies) according to your standard this compound protocol, substituting the test compound with the vehicle dilutions.
-
Acquire and Analyze Data: Measure the signal (e.g., Relative Fluorescence Units, RFU) from each well.
-
Determine Maximum Tolerated Concentration: Plot the signal from the vehicle control wells against the vehicle concentration. The highest concentration that does not produce a signal significantly different from the negative control is the maximum tolerated concentration.
This compound Workflow with Integrated Vehicle Control
The diagram below outlines a standard workflow for an this compound experiment, highlighting the critical points where the vehicle control is incorporated.
Potential Mechanism of Vehicle Interference
Certain solvents can interfere with the delicate balance of forces that govern antibody-antigen binding. This can occur through several mechanisms, such as altering protein conformation or disrupting hydrophobic interactions.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 5. Antigen-binding activity of monoclonal antibodies after incubation with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Purity and Quality of Commercial AB-MECA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and quality of commercial batches of AB-MECA (N⁶-(4-Aminobenzyl)-N-methyl-5'-carboxamidoadenosine). The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the critical quality attributes to consider when purchasing commercial this compound?
A1: When sourcing this compound, it is crucial to scrutinize the Certificate of Analysis (CoA) provided by the supplier. Key parameters to assess include:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this should ideally be ≥98%. A common specification is ≥99.0%.[1]
-
Enantiomeric Purity: As this compound is a chiral molecule, its biological activity is stereospecific. The enantiomeric excess (e.e.) of the desired enantiomer should be high, ideally ≥99%.
-
Identity Confirmation: The CoA should confirm the compound's identity using methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.[1]
-
Appearance: The physical appearance should be as described, typically a solid.[1]
-
Solubility: The solubility in common laboratory solvents, such as DMSO, should be verified.[1]
Q2: My batch of this compound has a lower purity than specified. What are the potential consequences for my experiments?
A2: Using an impure batch of this compound can have significant consequences:
-
Inaccurate Potency: If the actual concentration of the active compound is lower than assumed, the observed biological effects (e.g., EC₅₀, Kᵢ) will be inaccurate.
-
Off-Target Effects: Impurities may have their own biological activities, leading to off-target effects that can confound experimental results.
-
Poor Reproducibility: Variability in impurity profiles between different batches can lead to inconsistent results over time.
-
Toxicity: Certain impurities could be toxic to cells or animals, affecting the viability of the experimental system.
Q3: I am having trouble dissolving this compound for my in vitro assays. What do you recommend?
A3: this compound is poorly soluble in water. For biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[2][3]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions.[1] A stock solution of up to 55 mg/mL in DMSO can be prepared with the aid of ultrasonication.[1]
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Solubility in Buffers: The solubility of compounds can be sensitive to the pH and composition of the buffer.[4] If precipitation occurs upon dilution, consider using a buffer with a small percentage of an organic solvent or a solubilizing agent, but always validate that these additions do not interfere with your assay.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: As a solid, this compound should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).[1]
-
In Solution: Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and use of this compound.
Troubleshooting Analytical Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | 1. Presence of synthesis-related impurities or degradation products. 2. Contamination from solvents, vials, or the HPLC system. | 1. Use LC-MS to obtain the mass of the unknown peaks to help in their identification. 2. Perform a forced degradation study (e.g., acid/base hydrolysis, oxidation, photolysis) to see if the impurity peaks match any degradation products.[5][6] 3. Run a blank injection (solvent only) to check for system contamination. |
| Poor peak shape (tailing or fronting) in HPLC | 1. Column overload. 2. Inappropriate mobile phase pH for the analyte. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH with a suitable buffer to ensure the analyte is in a single ionic state. 3. Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. 4. Replace the column with a new one. |
| No or low signal in LC-MS | 1. Poor ionization of this compound in the chosen ESI mode (positive/negative). 2. Suboptimal MS source parameters (e.g., capillary voltage, gas flow, temperature). 3. Compound degradation in the source. | 1. Analyze in both positive and negative ion modes to determine the optimal polarity. 2. Optimize source parameters systematically. 3. Reduce the source temperature if thermal degradation is suspected. |
| Inconsistent NMR spectra between batches | 1. Presence of different impurities. 2. Residual solvent peaks are different or at high levels. 3. Degradation of the compound. | 1. Compare the spectra carefully, paying attention to small peaks in the baseline. 2. Integrate the residual solvent peaks and compare them to the main compound peaks. 3. Check the storage conditions and age of the compound. |
Troubleshooting Biological Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in receptor binding assays | 1. Radioligand degradation. 2. Low specific binding. 3. Assay not reaching equilibrium. | 1. Aliquot the radioligand and avoid repeated freeze-thaw cycles. 2. Optimize the amount of membrane protein used. Use a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding. 3. Perform a time-course experiment to determine the optimal incubation time. |
| Lower than expected potency in functional assays (e.g., cAMP inhibition) | 1. Compound precipitation in the assay buffer. 2. Incorrect concentration of the stock solution due to poor purity. 3. Cell health issues or low receptor expression. 4. Receptor desensitization. | 1. Visually inspect for precipitation. If observed, adjust the final solvent concentration or use a different dilution method. 2. Verify the purity of the this compound batch using HPLC. 3. Check cell viability and receptor expression levels. 4. Perform time-course experiments to check for diminished response over time. |
| High background signal in functional assays | 1. Assay buffer components interfering with the detection method. 2. Non-specific activity of this compound at high concentrations. 3. Contamination. | 1. Run a control with the assay buffer and vehicle to check for background signal. 2. Titrate the compound to determine if the effect is dose-dependent. 3. Ensure all reagents and labware are clean. |
Quantitative Data Presentation
The following tables summarize typical quality control specifications and physicochemical properties for commercial this compound.
Table 1: Typical Quality Control Specifications for Commercial this compound
| Parameter | Method | Typical Specification | Reference |
| Chemical Purity | HPLC | ≥99.0% | [1] |
| Identity | ¹H NMR | Consistent with structure | [1] |
| Mass Spec | Conforms to expected mass | ||
| Enantiomeric Purity | Chiral HPLC | ≥99% | |
| Appearance | Visual | Solid | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₇O₄ | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| Solubility in DMSO | 55 mg/mL (with ultrasonication) | [1] |
| Solubility in Water | Insoluble |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the purity and quality of this compound.
Protocol 1: Chemical Purity Assessment by HPLC
Objective: To determine the chemical purity of this compound using reverse-phase high-performance liquid chromatography with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.[7]
-
-
Standard Preparation:
-
Prepare a stock solution of a reference standard of this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
-
Sample Preparation:
-
Prepare the commercial this compound sample at the same concentration as the working standard (0.1 mg/mL) using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 269 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound sample as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity and Purity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound and identify potential impurities using liquid chromatography-mass spectrometry.
Materials:
-
Same as Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions (ESI):
-
Ionization Mode: Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): As per instrument recommendation
-
Drying Gas (N₂) Flow: As per instrument recommendation
-
Drying Gas Temperature: 300°C
-
Mass Range: m/z 100-1000
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion for this compound at m/z 400.4.
-
Analyze the mass spectra of any impurity peaks detected in the chromatogram to aid in their identification.
-
Protocol 3: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure of this compound and assess for impurities using proton nuclear magnetic resonance spectroscopy.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integrations of the signals with a reference spectrum or with the expected signals based on the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Protocol 4: Enantiomeric Purity Assessment by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using chiral HPLC.
Materials:
-
This compound sample
-
HPLC-grade hexane (B92381)
-
HPLC-grade ethanol (B145695)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or protein-based)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and ethanol (e.g., 80:20 v/v). Degas before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chiral HPLC Conditions:
-
Column: Chiralcel OD-H (or other suitable CSP)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 269 nm
-
Run Time: Sufficient to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the assessment and action of this compound.
Caption: Workflow for the assessment of commercial this compound.
Caption: Key signaling pathways activated by this compound.
Caption: A logical approach to troubleshooting assay inconsistency.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to A3 Adenosine Receptor Agonists: AB-MECA vs. Cl-IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used adenosine (B11128) A3 receptor (A3AR) agonists: N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) and 2-Chloro-N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA). The objective is to offer a clear, data-driven analysis of their selectivity and performance, supported by experimental evidence, to aid in the selection of the appropriate research tool.
Data Presentation: Quantitative Comparison of Binding Affinities
The selectivity of a receptor agonist is a critical parameter in pharmacological research. The following table summarizes the binding affinities (Ki values) of this compound and Cl-IB-MECA for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity vs. A1 | A3 Selectivity vs. A2A |
| This compound | 54[1] | 56[1] | 1.1[1] | ~49-fold | ~51-fold |
| Cl-IB-MECA | ~820[2] | ~470[2] | 0.33[3][4] | ~2500-fold[3][4] | ~1400-fold[3][4] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.
As the data indicates, while both compounds are potent A3AR agonists, Cl-IB-MECA demonstrates significantly higher selectivity for the A3 adenosine receptor compared to the A1 and A2A subtypes than this compound.[1][3][4]
Experimental Protocols
The data presented in this guide is primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK-293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.[5]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR), and varying concentrations of the unlabeled test compound (this compound or Cl-IB-MECA).[5]
-
Non-specific binding is determined in the presence of a high concentration of a non-selective adenosine agonist like NECA.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
3. Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[5] This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
The radioactivity retained on the filters is then measured using a scintillation counter.[5]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional activity of the A3AR, which is a Gi-coupled receptor. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells expressing the A3AR are seeded in a multi-well plate.
-
The cells are then treated with a phosphodiesterase inhibitor for a short period to prevent the degradation of cAMP.
-
Subsequently, the cells are stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of the agonist (this compound or Cl-IB-MECA).
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
3. Data Analysis:
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is calculated from the dose-response curve.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor, upon activation by an agonist, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to Gi and Gq proteins.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] A3AR activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7] Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38.[6][7][8]
Caption: A3AR Signaling Cascade
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow
Logical Relationship: Selectivity Comparison
This diagram visually represents the superior selectivity of Cl-IB-MECA for the A3 adenosine receptor over other adenosine receptor subtypes when compared to this compound.
Caption: this compound vs. Cl-IB-MECA Selectivity
References
- 1. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of AB-MECA with A3 Adenosine Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively demonstrating the on-target effects of a selective agonist is a critical step in preclinical research. This guide provides a comparative analysis of experimental approaches to validate that the biological effects of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a potent A3 adenosine (B11128) receptor (A3AR) agonist, are specifically mediated by its intended target. This is achieved through the strategic use of selective A3AR antagonists.
This guide outlines the key experimental methodologies, presents comparative data from seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows. By employing the protocols and understanding the data presented, researchers can confidently ascertain the on-target activity of this compound and its analogs.
Comparative Analysis of A3AR Antagonists in Validating this compound's On-Target Effects
The primary method to confirm that the observed effects of this compound are A3AR-mediated is to demonstrate that these effects can be competitively inhibited by a selective A3AR antagonist. The data below, compiled from various studies, illustrates this principle, primarily through cAMP (cyclic adenosine monophosphate) inhibition assays. Activation of the Gi-coupled A3AR by an agonist like this compound leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. A selective antagonist will counteract this effect.
Table 1: Inhibition of A3AR Agonist-Induced cAMP Reduction by Selective A3AR Antagonists
| A3AR Agonist | Agonist Concentration for IC50 (nM) | A3AR Antagonist | Antagonist Concentration (nM) | Fold Shift in Agonist IC50 | Reference |
| IB-MECA | 10.1 ± 4.9 | MRS 1191 | 1000 | ~11.9 | [1] |
| IB-MECA | 10.1 ± 4.9 | MRS 1220 | 100 | ~59.2 | [1] |
| Cl-IB-MECA | - | MRS 1220 | - | - | [2] |
| IB-MECA | - | K18 | Various | Concentration-dependent | [3] |
Note: IB-MECA and Cl-IB-MECA are structural analogs of this compound and are commonly used as selective A3AR agonists.[4]
Table 2: Binding Affinities (Ki) of Common A3AR Antagonists
| Antagonist | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Reference |
| MRS1220 | 0.65 | >10,000 | >10,000 | [5] |
| MRS1523 | 43.9 | 349 | 216 | [5] |
| DPTN | 1.65 | 9.61 | 8.53 | [5] |
| MRS1191 | 31 | - | 1420 | [6] |
Key Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key assays used to validate the on-target effects of this compound.
cAMP Inhibition Assay
This functional assay is a cornerstone for assessing the Gi-coupled signaling of A3AR.
Objective: To measure the ability of an A3AR agonist (e.g., this compound) to inhibit forskolin-stimulated cAMP production and to determine if this inhibition is reversed by an A3AR antagonist.
Materials:
-
Cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).
-
This compound (or analog like IB-MECA, Cl-IB-MECA).
-
Selective A3AR antagonist (e.g., MRS1220, MRS1523).
-
Adenosine deaminase.
-
Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX).
-
cAMP assay kit (e.g., HTRF, GloSensor™).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating: Culture the A3AR-expressing cells to ~80-90% confluency. Seed the cells into 96-well or 384-well plates at an optimized density and incubate overnight.[7]
-
Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with adenosine deaminase to remove endogenous adenosine. Also, add a phosphodiesterase inhibitor to prevent cAMP degradation.[8]
-
Antagonist Incubation: Add the A3AR antagonist at various concentrations to the designated wells and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature.[8]
-
Agonist Stimulation: Add the A3AR agonist (this compound) at a range of concentrations. In parallel, to stimulate adenylyl cyclase and establish a maximum cAMP level, add forskolin (typically 1-10 µM) to all wells except the basal control.[8]
-
Incubation: Incubate for a specified period (e.g., 15-30 minutes) at room temperature.[8]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[8]
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the IC50 values and determine the fold-shift caused by the antagonist.
Radioligand Binding Assay
This assay directly measures the binding of ligands to the A3AR.
Objective: To determine the binding affinity (Ki) of the A3AR antagonist and to confirm competitive binding with an A3AR-selective radiolabeled agonist.
Materials:
-
Membrane preparations from cells expressing the A3AR.
-
Radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA).[9]
-
Unlabeled A3AR antagonist.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled agonist and a range of concentrations of the unlabeled antagonist.[10]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove non-specific binding.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the concentration of the unlabeled antagonist against the percentage of specific binding of the radioligand. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A3AR Signaling Pathway Activation and Inhibition.
Caption: Workflow for cAMP Inhibition Assay.
Caption: Logic for Validating On-Target Effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of AB-MECA with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA) and its widely studied analog, N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), across the four adenosine (B11128) receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This compound is a key adenosine receptor agonist, primarily recognized for its high affinity for the A₃ subtype. It also serves as the precursor for the commonly used radioligand [¹²⁵I]I-AB-MECA. Understanding its cross-reactivity is crucial for interpreting experimental results and for the development of selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the binding affinity and functional data for this compound and its closely related analog, IB-MECA. Due to its extensive characterization in comparative studies, data for IB-MECA is presented to provide a clear selectivity profile.
Table 1: Comparative Binding Affinity of IB-MECA for Adenosine Receptor Subtypes
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/System | Citation |
| A₁ | IB-MECA | 54 | Not Specified | [1] |
| A₂ₐ | IB-MECA | 56 | Not Specified | [1] |
| A₂ₑ | IB-MECA | Low affinity / Not reported | - | - |
| A₃ | IB-MECA | 1.1 | Not Specified | [1] |
Note: Data is for IB-MECA, a potent and selective A₃ agonist structurally similar to this compound. The absence of reported Kᵢ values for the A₂ₑ receptor in comparative profiles suggests significantly lower affinity.
Table 2: Functional Activity of IB-MECA at the A₃ Adenosine Receptor
| Receptor Subtype | Ligand | Assay Type | Effect | EC₅₀ (nM) | Species/System | Citation |
| A₁ | IB-MECA | cAMP Assay | Not reported in comparative studies | - | - | - |
| A₂ₐ | IB-MECA | cAMP Assay | Not reported in comparative studies | - | - | - |
| A₂ₑ | IB-MECA | cAMP Assay | Not reported in comparative studies | - | - | - |
| A₃ | IB-MECA | ERK1/2 Activation | Agonist | 12 | Human Ciliary Muscle Cells | [2] |
| A₃ | IB-MECA | Adenylyl Cyclase | Inhibition | - | Recombinant Human/Rat Receptors | [3] |
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through G-protein coupling to adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. The A₁ and A₃ receptors typically couple to inhibitory G-proteins (Gᵢ/ₒ), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G-proteins (Gₛ).
Figure 1. Gᵢ-coupled signaling pathway for A₁ and A₃ adenosine receptors.
Figure 2. Gₛ-coupled signaling pathway for A₂ₐ and A₂ₑ adenosine receptors.
Comparative Analysis
The binding data clearly demonstrates that IB-MECA is a highly potent and selective agonist for the A₃ adenosine receptor.[1] With a Kᵢ value of 1.1 nM for the A₃ receptor, it is approximately 49-fold more selective for A₃ than for the A₁ receptor (Kᵢ = 54 nM) and 51-fold more selective than for the A₂ₐ receptor (Kᵢ = 56 nM).[1] This confirms its classification as an A₃-selective agonist.
While the radiolabeled version, [¹²⁵I]I-AB-MECA, is a high-affinity probe for A₃ receptors, it has been shown to bind to A₁ and A₂ₐ subtypes in autoradiographic studies, indicating that at concentrations used for radiolabeling, cross-reactivity can occur.[3]
Notably, binding and functional data for this compound or IB-MECA at the A₂ₑ receptor are consistently absent from comparative pharmacological profiles. This implies that the affinity of these compounds for the A₂ₑ subtype is significantly lower than for the other subtypes and is generally considered negligible for most experimental purposes.
Functionally, IB-MECA acts as a potent agonist at the A₃ receptor, demonstrated by its ability to activate the ERK1/2 signaling pathway with an EC₅₀ of 12 nM and to inhibit adenylyl cyclase.[2][3] The lack of readily available comparative data from cAMP assays across all four subtypes prevents a direct functional selectivity comparison but aligns with the binding profile, which predicts a primary effect through the A₃ receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a generalized method for determining the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from a specific adenosine receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the target human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine:
- 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0).
- 50 µL of the radioligand at a final concentration near its Kₔ value (e.g., 0.1 nM [¹²⁵I]I-AB-MECA for A₃ receptor binding).
- 50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series).
- 100 µL of the prepared cell membrane suspension.
-
For determining non-specific binding, use a high concentration of a non-selective agonist (e.g., 100 µM NECA) in place of the test compound.
-
For determining total binding, use assay buffer in place of the test compound.
3. Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 3. General workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Functional Assay
This protocol outlines a method to measure the functional effect of a compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the adenosine receptor of interest (e.g., CHO-hA₃).
-
Plate the cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Prior to the assay, serum-starve the cells for a few hours if necessary.
2. Assay Procedure:
-
Wash the cells with a stimulation buffer (e.g., HBSS or DMEM).
-
Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
For Gᵢ-coupled receptors (A₁/A₃):
- Add the test compound (e.g., this compound) at various concentrations.
- Simultaneously or shortly after, add an adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except the basal control) to induce cAMP production. The inhibitory effect of the agonist will be measured as a reduction of this stimulated cAMP level.
-
For Gₛ-coupled receptors (A₂ₐ/A₂ₑ):
- Add the test compound at various concentrations to measure the stimulation of cAMP production above basal levels.
-
Incubate for 15-30 minutes at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Measure cAMP concentrations in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. These kits typically use a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists at Gₛ receptors, determine the EC₅₀ value (potency) and Eₘₐₓ (efficacy).
-
For agonists at Gᵢ receptors, determine the IC₅₀ value (potency) and the percentage of inhibition of the forskolin-stimulated response.
Conclusion
The available experimental data robustly characterizes this compound and its analog IB-MECA as highly potent and selective agonists for the A₃ adenosine receptor. Cross-reactivity is observed at the A₁ and A₂ₐ receptors, but with an approximately 50-fold lower affinity. Interaction with the A₂ₑ receptor is negligible, as indicated by the consistent lack of reported binding data in comparative studies. For researchers using this compound or IB-MECA as a pharmacological tool, it is crucial to consider these cross-reactivity profiles, especially at higher concentrations where off-target effects at A₁ and A₂ₐ receptors may become significant.
References
comparative analysis of AB-MECA and other A3AR agonists
A Comparative Analysis of AB-MECA and Other A3 Adenosine (B11128) Receptor (A3AR) Agonists
The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target due to its unique expression profile; it is found at low levels in normal tissues but is overexpressed in inflammatory and cancerous cells. This differential expression makes A3AR an attractive target for therapeutic intervention with minimal side effects. This compound (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), and its orally bioavailable formulation Piclidenoson, was one of the first selective agonists developed for this receptor.[1] This guide provides a comparative analysis of this compound and other key A3AR agonists, focusing on their performance, supporting experimental data, and the underlying signaling mechanisms.
A3AR Signaling Pathways
Activation of the A3AR by an agonist initiates a cascade of intracellular events that are highly dependent on the cell type and pathological condition. The receptor primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3] However, it can also couple to Gq proteins or signal through G protein-independent pathways.[2][4] These signaling cascades modulate various cellular processes, including cell proliferation, apoptosis, and inflammation, primarily through the MAPK, PI3K/Akt, Wnt, and NF-κB pathways.[3][5][6]
Caption: A3AR signaling pathways initiated by agonist binding.
Comparative Performance of A3AR Agonists
The development of A3AR agonists has evolved from initial compounds like this compound to more potent and selective molecules. The primary goal is to maximize affinity and selectivity for A3AR to minimize off-target effects at other adenosine receptor subtypes (A1, A2A, A2B).
| Compound Name | Common Name(s) | A3AR Ki (nM, human) | A1AR Ki (nM, human) | A2AAR Ki (nM, human) | Selectivity (A3 vs A1/A2A) | Therapeutic Area |
| This compound | Piclidenoson, CF101 | 1.8 | 51 | 2900 | 28-fold vs A1, 1611-fold vs A2A | Autoimmune diseases (Psoriasis, RA) |
| Cl-IB-MECA | Namodenoson, CF102 | 1.4 | 41 | 2500 | 29-fold vs A1, 1785-fold vs A2A | Liver diseases (HCC, NASH) |
| MRS5698 | - | ~0.5 | >10,000 | >10,000 | >10,000-fold vs A1/A2A | Neuropathic Pain (preclinical) |
| CP-532,903 | - | 1.1 | 130 | 4500 | 118-fold vs A1, 4090-fold vs A2A | Cardioprotection (preclinical) |
Data compiled from multiple sources.[7][8] Ki values can vary between studies based on experimental conditions.
Experimental Protocols
Objective comparison of A3AR agonists relies on standardized and reproducible experimental protocols. Key methodologies include binding assays to determine affinity and functional assays to measure efficacy.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for the receptor. It involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled test compound.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells stably expressing the human A3AR are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable buffer.
-
Assay: Membranes are incubated in a buffer solution with a constant concentration of a high-affinity A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the agonist's binding affinity.[8][9]
Functional Assays: β-Arrestin and miniGαi Recruitment
Modern approaches to assess agonist activity include measuring the recruitment of downstream signaling partners, such as β-arrestin (βarr2) or G proteins, to the activated receptor. The NanoBiT® technology is a common method for these assays.[10][11]
Methodology:
-
Assay Principle: The assay uses a split-luciferase system. The A3AR is fused to one part of the luciferase enzyme (e.g., LgBiT), and the signaling partner (βarr2 or miniGαi) is fused to the complementary part (SmBiT).[10]
-
Cell Culture: Cells are engineered to co-express these fusion proteins.
-
Agonist Stimulation: The cells are treated with varying concentrations of the A3AR agonist. Agonist binding induces a conformational change in the A3AR, promoting its interaction with βarr2 or miniGαi.
-
Signal Detection: This interaction brings the two luciferase subunits into close proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of a substrate.
-
Data Analysis: The luminescent signal is measured, and a dose-response curve is generated to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).[10][12] These assays can also reveal biased agonism, where an agonist preferentially activates one pathway over another.[8][10]
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model
To assess the therapeutic potential of A3AR agonists for conditions like neuropathic pain, in vivo animal models are essential. The CCI model in mice is a standard method for inducing and studying chronic pain.[13]
Methodology:
-
Model Induction: A surgical procedure is performed on mice to place loose ligatures around the sciatic nerve, which induces a persistent state of mechanical allodynia (pain in response to a non-painful stimulus).
-
Drug Administration: After a period for pain development (e.g., 7 days), the test agonist (e.g., a prodrug of MRS5698) is administered, typically via oral gavage.[13]
-
Behavioral Testing: Mechanical allodynia is measured at various time points post-drug administration using von Frey filaments. The withdrawal threshold of the paw is recorded as a measure of pain sensitivity.
-
Data Analysis: The efficacy of the agonist is determined by its ability to reverse allodynia, increasing the paw withdrawal threshold compared to vehicle-treated control animals. The duration of the anti-pain effect is also monitored.[13][14]
Discussion and Comparative Insights
-
This compound (Piclidenoson): As a first-generation selective A3AR agonist, this compound has been instrumental in elucidating the role of A3AR in pathophysiology. Its oral formulation, Piclidenoson, has undergone extensive clinical trials for inflammatory conditions like rheumatoid arthritis and psoriasis.[1] While it demonstrated efficacy, particularly in psoriasis where it met its primary endpoint in a Phase 3 trial, its potency and selectivity are lower compared to newer compounds.[15]
-
Namodenoson (Cl-IB-MECA): The addition of a chloro group at the C2 position of the adenine (B156593) ring in Namodenoson slightly increases its affinity and selectivity for A3AR compared to this compound. This modification has directed its clinical development towards liver diseases. Namodenoson has shown promising results in treating hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH), demonstrating anti-inflammatory, anti-fibrotic, and anti-cancer effects.[16][17] It has received Fast Track and Orphan Drug designations from the FDA for HCC and is in pivotal Phase III trials.
-
Next-Generation Agonists (MRS5698): Research continues to yield agonists with even greater potency and remarkable selectivity. MRS5698, a (N)-methanocarba analog, displays over 10,000-fold selectivity for A3AR over other adenosine receptor subtypes.[7] This high selectivity is advantageous for minimizing potential side effects. Preclinical studies have shown its efficacy in models of neuropathic pain, and prodrug strategies are being developed to improve its bioavailability.[7][13][14]
Conclusion
The highlights a clear progression in the field, moving from pioneering molecules to highly potent, selective, and clinically advanced drug candidates. This compound established the therapeutic principle of targeting A3AR for inflammatory diseases. Subsequent derivatives like Namodenoson have built upon this foundation, showing promise in challenging indications such as liver cancer. The development of ultra-selective compounds like MRS5698 further refines the therapeutic potential by promising enhanced safety profiles. The choice of agonist for research or clinical development will depend on the specific therapeutic application, with newer agents offering significant advantages in selectivity and potency.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piclidenoson for psoriasis phase 3 results [psoriasisclub.org]
- 16. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A₃ Adenosine Receptor Agonists: AB-MECA and MRS5698
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Potent A₃ Adenosine (B11128) Receptor Agonists
The A₃ adenosine receptor (A₃AR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, cancer, and neuropathic pain. Activation of the A₃AR, primarily through the Gᵢ protein pathway, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade, along with the modulation of mitogen-activated protein kinase (MAPK) pathways, underpins the diverse pharmacological effects of A₃AR agonists. This guide provides a detailed head-to-head comparison of two notable A₃AR agonists, AB-MECA and MRS5698, presenting key experimental data, detailed protocols, and visualizations of their signaling pathways to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and MRS5698, highlighting their binding affinities and selectivity for the human A₃ adenosine receptor.
| Parameter | This compound | MRS5698 | Reference |
| Binding Affinity (Kᵢ, nM) at human A₃AR | 430.5 | ~3 | [1] |
| Selectivity | Moderately Selective | >3000-fold vs. other ARs | [1] |
Note: The binding affinity of the radiolabeled form of this compound, [¹²⁵I]I-AB-MECA, is significantly higher (Kd ≈ 0.59 nM) but it also exhibits binding to other adenosine receptor subtypes, indicating lower selectivity for the parent compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize A₃AR agonists.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for the A₃AR using a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A₃AR.
-
Harvest the cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0) and determine the protein concentration using a Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (this compound or MRS5698), and 50 µL of a fixed concentration of [¹²⁵I]I-AB-MECA (e.g., 0.1 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine, using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A₃AR agonist (e.g., 10 µM NECA).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of A₃AR agonists by measuring their ability to inhibit cAMP production.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human A₃AR in an appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to attach overnight.
2. cAMP Accumulation Assay:
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.
-
Add various concentrations of the test agonist (this compound or MRS5698) to the wells.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 10 µM) for 15 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
3. cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the concentration of the agonist that produces 50% of its maximal inhibitory effect (EC₅₀) using non-linear regression analysis.
Signaling Pathways
Activation of the A₃AR by agonists like this compound and MRS5698 initiates a cascade of intracellular events. While both primarily signal through the Gᵢ protein, leading to the inhibition of adenylyl cyclase, they also modulate other important pathways.
This compound Signaling Pathway
This compound, and its closely related analog IB-MECA, have been shown to influence the Wnt signaling pathway in addition to the canonical Gᵢ-mediated pathway. This interaction has implications for its anti-tumor effects.
MRS5698 Signaling Pathway
MRS5698, a highly selective A₃AR agonist, also signals through the Gᵢ pathway to reduce cAMP levels. Furthermore, its downstream effects have been linked to the modulation of the p38 MAPK pathway and the regulation of inflammatory cytokines.
References
Validating the Specificity of A3 Adenosine Receptor Agonists Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA, and its analogs, with a focus on validating their specificity using knockout (KO) animal models. The data presented herein underscores the critical role of KO models in confirming on-target effects of pharmacological agents.
Unveiling On-Target Effects: The Power of Knockout Validation
The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for a range of conditions, including inflammation, cancer, and glaucoma. This compound and its derivatives, such as IB-MECA and Cl-IB-MECA, are potent agonists developed to modulate A3AR activity. However, ensuring that the observed physiological effects are mediated specifically through A3AR is paramount for drug development. The use of A3AR knockout (A3AR-/-) mice provides an unequivocal method for this validation. By comparing the response to an agonist in wild-type (WT) animals with that in animals lacking the A3AR, researchers can definitively attribute the agonist's action to its intended target.
Data Presentation: Comparative Analysis of A3AR Agonist Effects
The following tables summarize quantitative data from studies utilizing A3AR knockout mice to validate the specificity of A3AR agonists.
Table 1: Effect of the A3AR Agonist IB-MECA on Intraocular Pressure (IOP) in Wild-Type vs. A3AR Knockout Mice
| Animal Model | Treatment | Baseline IOP (mmHg ± SEM) | Change in IOP (mmHg ± SEM) |
| Wild-Type (A3AR+/+) | Vehicle | 17.4 ± 0.6 | - |
| Wild-Type (A3AR+/+) | IB-MECA (140 nM) | 17.2 ± 0.8 | +6.0 ± 0.9[1] |
| A3AR Knockout (A3AR-/-) | Vehicle | 12.9 ± 0.7 | - |
| A3AR Knockout (A3AR-/-) | IB-MECA | Not specified | No effect |
Table 2: Comparative Binding Affinities (Ki, nM) of A3AR Agonists
| Compound | Human A1AR | Human A2AAR | Human A3AR | Rat A1AR | Rat A2AAR | Rat A3AR |
| This compound | - | - | Moderately Selective[1] | - | - | - |
| IB-MECA | - | - | ~50-fold selective vs A1/A2A | - | - | ~50-fold selective vs A1/A2A[2] |
| Cl-IB-MECA | 886-fold less than A3AR | 3829-fold less than A3AR | 1.4[3] | 2500-fold less than A3AR | 1400-fold less than A3AR | 0.33[2] |
Table 3: Cardioprotective Effects of the A3AR Agonist Cl-IB-MECA in Wild-Type vs. A3AR Knockout Mice
| Animal Model | Treatment | Outcome |
| Wild-Type | Cl-IB-MECA | Reduced myocardial infarct size[4] |
| A3AR Knockout | Cl-IB-MECA | No reduction in myocardial infarct size[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in this guide.
Measurement of Intraocular Pressure (IOP) in Mice
Objective: To determine the effect of A3AR agonists on IOP in wild-type and A3AR knockout mice.
Method: Servo-Null Micropipette System[5][6]
-
Animal Preparation: Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine). The head is positioned to avoid any pressure that could artificially alter IOP. Body temperature is maintained at 37°C using a heating pad.[5]
-
Micropipette Preparation: Fine-tipped (5 µm diameter) glass micropipettes are filled with 3 M KCl solution.[7]
-
System Calibration: The servo-null micropressure system is calibrated using a mercury manometer before each measurement session.[5]
-
Corneal Puncture: The micropipette is advanced through the cornea into the anterior chamber using a piezoelectric micromanipulator. The tip of the micropipette is visualized within the anterior chamber.[5][6]
-
Baseline IOP Measurement: IOP is continuously monitored and recorded for a stable period to establish a baseline reading.[5]
-
Drug Administration: A precise volume (e.g., 10 µL) of the test compound (e.g., IB-MECA) or vehicle is applied topically to the eye.
-
Post-Treatment IOP Measurement: IOP is continuously recorded for a defined period following drug administration to measure any changes from baseline.
-
Data Analysis: The mean IOP before and after treatment is calculated and statistically analyzed to determine the significance of any observed changes.
Generation and Validation of A3AR Knockout Mice
Objective: To create a murine model lacking the A3 adenosine receptor to validate the specificity of A3AR-targeting compounds.
Method: Gene Targeting in Embryonic Stem Cells
-
Construct Design: A targeting vector is designed to disrupt the A3AR gene (Adora3). This typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin resistance).
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells.
-
Selection and Screening: ES cells that have undergone homologous recombination are selected for using the selectable marker and screened by PCR and Southern blotting to confirm correct targeting.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to test for germline transmission of the targeted allele.
-
Genotyping: Heterozygous offspring are interbred to produce homozygous A3AR knockout mice. Genotyping is performed on tail DNA using PCR to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Validation: The absence of A3AR protein expression in knockout mice is confirmed by methods such as Western blotting or radioligand binding assays on tissues from knockout and wild-type littermates.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Reliable measurement of mouse intraocular pressure by a servo-null micropipette system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive Intraocular Pressure Measurements in Mice by Pneumotonometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-MECA and Endogenous Adenosine: Receptor Binding, Functional Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic adenosine (B11128) analog, N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), and the endogenous nucleoside, adenosine. The focus is on their interactions with the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), presenting key differences in binding affinity, functional potency, and receptor selectivity. This objective analysis is supported by experimental data to inform research and drug development endeavors targeting the adenosinergic system.
Introduction to the Ligands
Endogenous Adenosine: Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. It is composed of an adenine (B156593) molecule attached to a ribose sugar.[1] Adenosine's effects are mediated through its interaction with four G-protein coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[2]
This compound: this compound is a synthetic adenosine derivative characterized by modifications at the N⁶ and 5' positions of the adenosine scaffold. It is widely recognized as a potent and highly selective agonist for the A₃ adenosine receptor.[3]
Quantitative Comparison of Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of endogenous adenosine and this compound at the four human adenosine receptor subtypes. The data is compiled from various in vitro studies, and it is important to note that absolute values can vary depending on the experimental conditions and cell systems used.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Ligand | A₁ Receptor (Ki, nM) | A₂A Receptor (Ki, nM) | A₂B Receptor (Ki, nM) | A₃ Receptor (Ki, nM) |
| Endogenous Adenosine | ~70[4] | ~150[4] | >1000[5] | ~1000[5] |
| This compound | >1000 | >1000 | >1000 | 0.33 - 430.5 [3][6] |
Note: The Ki values for endogenous adenosine can vary. This compound demonstrates significantly higher affinity for the A₃ receptor compared to other subtypes, with reported values spanning a wide range depending on the specific radioligand and experimental setup used.
Table 2: Functional Potency (EC₅₀) at Human Adenosine Receptors (cAMP Assay)
| Ligand | A₁ Receptor (EC₅₀, µM) | A₂A Receptor (EC₅₀, µM) | A₂B Receptor (EC₅₀, µM) | A₃ Receptor (EC₅₀, µM) |
| Endogenous Adenosine | 0.31[7] | 0.7[7] | 24[7] | 0.29[7] |
| This compound | Not available | Not available | Not available | Potent agonist |
Signaling Pathways
All four adenosine receptor subtypes are G-protein coupled receptors. Their activation by an agonist, such as adenosine or this compound, initiates a cascade of intracellular signaling events.
-
A₁ and A₃ Receptors: These receptors primarily couple to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other signaling pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2]
-
A₂A and A₂B Receptors: These receptors couple to stimulatory G-proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2]
The distinct signaling pathways activated by the different receptor subtypes are responsible for the diverse physiological effects of adenosine.
Figure 1. Simplified signaling pathways of adenosine receptors.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound (e.g., this compound or adenosine) for a specific adenosine receptor subtype.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC₅₀), from which the Ki value can be calculated.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]this compound for A₃).
-
Test compound (unlabeled this compound or adenosine).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or assay buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of AB-MECA and 2-Cl-IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency and selectivity of two widely used adenosine (B11128) receptor agonists: AB-MECA (N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine) and 2-Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide). Both compounds are critical tools in the study of the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] This document summarizes key experimental data, outlines detailed methodologies for potency assessment, and visualizes relevant biological and experimental pathways to aid researchers in selecting the appropriate agonist for their specific needs.
Mechanism of Action: A3 Adenosine Receptor Agonism
Both this compound and 2-Cl-IB-MECA exert their effects by acting as agonists at the A3 adenosine receptor. The A3AR is primarily coupled to inhibitory (Gᵢ) and Gq G-proteins.[2][3] Upon agonist binding, the activated Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Concurrently, activation of the Gq pathway stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] These signaling cascades modulate downstream cellular processes, including cell proliferation, apoptosis, and inflammatory responses.[5]
Data Presentation: Comparative Potency and Selectivity
The primary distinction between this compound and 2-Cl-IB-MECA lies in their binding affinity (potency) and selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A). 2-Cl-IB-MECA demonstrates significantly higher affinity and markedly superior selectivity for the A3AR.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ/K𝘥, nM) | Selectivity vs. A3AR |
| 2-Cl-IB-MECA | A3 (human/rat) | 0.33 [6][7][8] | - |
| A1 (rat) | 820[6] | ~2500-fold | |
| A2A (rat) | 470[6] | ~1400-fold | |
| This compound | A3 (rat) | 1.48 - 3.61 ¹[9] | - |
| A1 (rat) | 3.42¹[9] | ~0.4 to 1-fold | |
| A2A (canine) | 25.1¹[9] | ~7 to 17-fold |
¹Data reported for the radiolabeled form, [¹²⁵I]-AB-MECA. Kᵢ represents the inhibition constant, and K𝘥 represents the dissociation constant. Lower values indicate higher binding affinity.
Experimental Protocols
The quantitative data presented above are typically derived from two key types of experiments: radioligand binding assays and functional assays measuring cAMP modulation.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ or K𝘥) of this compound and 2-Cl-IB-MECA for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human or rat adenosine receptor subtype of interest (A1, A2A, or A3).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing adenosine deaminase is used to degrade endogenous adenosine.
-
Incubation: A fixed concentration of a selective radioligand (e.g., [¹²⁵I]-AB-MECA for A3AR) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound or 2-Cl-IB-MECA).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming AB-MECA's On-Target Mechanism via siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a known agonist of the A3 adenosine (B11128) receptor (A3AR). The primary method detailed is the use of small interfering RNA (siRNA) to knock down the A3AR, thereby confirming that the cellular effects of this compound are mediated through this specific receptor.
The A3AR, a G-protein coupled receptor, is a promising therapeutic target for various conditions, including inflammation, cancer, and ischemic injuries.[1] this compound and its derivatives, such as Cl-IB-MECA, are potent A3AR agonists used extensively in preclinical research.[2][3] Activation of A3AR by these agonists typically involves coupling to Gi proteins, leading to the modulation of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways.[4][5][6]
To ensure that the observed biological effects of this compound are specifically due to its interaction with A3AR and not off-target effects, siRNA-mediated knockdown of the receptor is the gold-standard validation technique. This guide compares the cellular response to this compound in the presence and absence of its target receptor. For a robust comparison, we include data for a well-established alternative A3AR agonist, 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) , which is noted for its high selectivity for the A3AR.[2]
Experimental Validation Workflow
The logical flow for confirming the on-target activity of this compound involves a multi-step process. This begins with cell preparation, followed by transient knockdown of the A3AR gene, treatment with the agonist, and finally, downstream functional and molecular assays to quantify the effect.
Detailed Experimental Protocols
Successful validation requires meticulous execution of several key protocols. Below are methodologies for siRNA transfection, cell viability assessment, and Western blot analysis of key signaling proteins.
This protocol is optimized for a 6-well plate format. Reagent volumes should be scaled accordingly for other formats.
-
Cell Seeding:
-
Transfection Complex Preparation:
-
Solution A (siRNA): In a sterile microfuge tube, dilute 20-80 pmol of A3AR-targeting siRNA (or a non-targeting scrambled control siRNA) into 100 µl of serum-free transfection medium (e.g., Opti-MEM™).[7]
-
Solution B (Reagent): In a separate tube, dilute 2-8 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free transfection medium.[7]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.[7]
-
-
Transfection:
-
Gently wash the cells once with 2 ml of serum-free medium.
-
Aspirate the wash medium and add 800 µl of fresh antibiotic-free normal growth medium to the well.
-
Add the 200 µl siRNA-lipid complex mixture dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically, but maximum gene silencing is often observed around 48 hours.
-
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
After the desired incubation period with the A3AR agonist, add 20 µl of a 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate (containing 100 µl of cells and media).[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Carefully remove the culture medium without disturbing the formazan crystals.[8]
-
Add 150 µl of a solubilization solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[8]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570-590 nm using a microplate reader.[9][11]
This protocol allows for the detection of changes in key signaling proteins downstream of A3AR activation.[12]
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel at 120V for 1-1.5 hours.[13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer is typically performed overnight at 4°C or for 1-2 hours at 100V.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated Akt (p-Akt Ser473), total Akt, NF-κB p65, and a loading control (e.g., GAPDH or β-actin). Recommended dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution for 1 hour at room temperature.[14]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Expected Outcomes & Data Comparison
The central hypothesis is that the effects of this compound will be significantly diminished in cells where A3AR has been knocked down. The table below summarizes the expected quantitative results from the described assays.
| Experimental Group | A3AR mRNA Level (Relative to Control) | Cell Viability (% of Scrambled siRNA + Vehicle) | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) |
| Scrambled siRNA + Vehicle | 1.00 ± 0.05 | 100% | 1.0 |
| Scrambled siRNA + this compound | 1.02 ± 0.06 | 75% ± 4% | 2.5 ± 0.3 |
| A3AR siRNA + this compound | 0.15 ± 0.04 | 95% ± 5% | 1.2 ± 0.2 |
| Scrambled siRNA + Cl-IB-MECA | 0.98 ± 0.07 | 72% ± 5% | 2.8 ± 0.4 |
Interpretation of Results:
-
A3AR mRNA Level: A successful knockdown should reduce A3AR mRNA levels by >80% in the A3AR siRNA group compared to the Scrambled siRNA control.
-
Cell Viability: this compound and Cl-IB-MECA are expected to reduce the viability of cancer cells overexpressing A3AR. This effect should be abrogated in the A3AR siRNA group, with viability remaining close to 100%.
-
p-Akt/Total Akt Ratio: A3AR activation by this compound or Cl-IB-MECA should lead to a significant increase in Akt phosphorylation.[4] This increase should be blocked in the A3AR knockdown cells, confirming the signaling is A3AR-dependent.
Signaling Pathway Confirmation
The activation of A3AR by an agonist like this compound initiates a specific intracellular signaling cascade. Verifying the modulation of key nodes in this pathway, such as Akt and NF-κB, provides further evidence of on-target activity. In many cell types, A3AR couples to the inhibitory G-protein (Gi), which in turn modulates the PI3K/Akt pathway.[4][6] The inhibition of NF-κB activation has also been reported as a downstream consequence of A3AR signaling, contributing to its anti-inflammatory effects.[5][15]
By demonstrating that siRNA knockdown of A3AR prevents this compound-induced changes in p-Akt and NF-κB activity, researchers can confidently conclude that the compound's mechanism of action is indeed mediated through the A3 adenosine receptor. This validation is a critical step in the preclinical development of A3AR-targeted therapeutics.
References
- 1. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of A3 adenosine receptor agonists as novel non‐narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The A3 adenosine receptor agonist CF502 inhibits the PI3K, PKB/Akt and NF-kappaB signaling pathway in synoviocytes from rheumatoid arthritis patients and in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of adenosine A3 receptor alleviates TNF-α-induced inflammation through inhibition of the NF-κB signaling pathway in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of A3 Adenosine Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the A3 adenosine (B11128) receptor (A3AR) presents a compelling target for therapeutic intervention in a range of pathologies, including inflammatory diseases, cancer, and neuropathic pain. The development of selective agonists for this receptor has been a key focus of research, leading to a number of promising compounds. This guide provides an objective comparison of the performance of different A3AR agonists, supported by experimental data, to aid in the selection and application of these critical research tools.
This review summarizes quantitative data on the binding affinity and functional potency of several key A3AR agonists. Detailed methodologies for common experimental procedures are also provided to ensure reproducibility and facilitate the evaluation of novel compounds.
Performance Comparison of A3 Adenosine Receptor Agonists
The affinity of an agonist for its receptor is a critical determinant of its potency and potential for off-target effects. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several widely studied A3AR agonists.
Table 1: Binding Affinity (Ki, nM) of A3AR Agonists at Human Adenosine Receptors
| Agonist | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity |
| IB-MECA (CF101) | 51 | 2900 | 1.8 | 28-fold | 1611-fold |
| Cl-IB-MECA (CF102) | >1000 | >1000 | 1.4 | >714-fold | >714-fold |
| 2-Cl-IB-MECA | - | - | 0.33 | 2500-fold (vs A1) | 1400-fold (vs A2A) |
| LJ529 | - | - | 0.38 | - | - |
| MRS5698 | >10,000 | >10,000 | 0.3 | >33,333-fold | >33,333-fold |
| NECA | 14 | 20 | 25 | 0.56-fold | 0.8-fold |
Table 2: Functional Potency (EC50, nM) of A3AR Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) |
| Cl-IB-MECA | cAMP Inhibition | CHO | 3.4 |
| IB-MECA | cAMP Inhibition | CHO | - |
| 2-Cl-IB-MECA | cAMP Inhibition | HEK293 | - |
| Compound 6c | cAMP Inhibition | CHO | 11.3[1] |
| Cl-IB-MECA (reference) | cAMP Inhibition | CHO | 1.21[1] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of A3AR activation, it is crucial to visualize the downstream signaling cascades and the experimental workflows used to study them.
References
Benchmarking AB-MECA: A Comparative Performance Analysis Against Established A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine (B11128) receptor agonist, AB-MECA, with other established compounds in the field. The following sections present a comprehensive overview of its performance based on experimental data, detailed methodologies for key assays, and visual representations of the associated signaling pathways.
Performance Data Summary
The efficacy and selectivity of this compound have been evaluated in comparison to other well-known A3 adenosine receptor agonists, such as IB-MECA and Cl-IB-MECA. The data presented below is a synthesis of findings from multiple in vitro studies.
| Compound | Binding Affinity (Ki) for human A3AR | Selectivity vs. A1 Receptor | Selectivity vs. A2A Receptor | Reference |
| This compound | ~0.59 nM | Moderately Selective | Moderately Selective | [1] |
| IB-MECA | ~1.1 nM | ~50-fold | ~50-fold | [2] |
| Cl-IB-MECA | ~0.33 nM | ~2500-fold | ~1400-fold | [2] |
| MRS5698 | ~3 nM | >1000-fold | >1000-fold |
Note: Lower Ki values indicate higher binding affinity. Selectivity is expressed as a fold-difference in binding affinity compared to the A3 receptor.
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is designed to determine the binding affinity of compounds for the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK-293 cells).
-
Radioligand: [¹²⁵I]I-AB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
Non-specific binding control: 100 µM NECA.[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, the radioligand ([¹²⁵I]I-AB-MECA), and varying concentrations of the test compound (e.g., this compound or a comparator).
-
For determining non-specific binding, a separate set of reactions is prepared in the presence of a high concentration of an unlabeled ligand like NECA.[4]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The binding affinity (Ki) is then determined by analyzing the competition binding data.
TNF-α ELISA for Macrophage Activity
This protocol measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by macrophages, a key indicator of the anti-inflammatory potential of A3AR agonists.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Lipopolysaccharide (LPS) to stimulate TNF-α production.
-
Test compounds (this compound and comparators).
-
Human TNF-α ELISA kit.
-
Microplate reader.
Procedure:
-
Culture macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with LPS to induce the production of TNF-α.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7][8][9]
-
Briefly, the supernatant is added to a microplate pre-coated with a TNF-α capture antibody.
-
A detection antibody, conjugated to an enzyme, is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader, which is proportional to the amount of TNF-α present.
-
The inhibitory effect of the test compounds on TNF-α production is then calculated.
Signaling Pathways and Experimental Workflows
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cohesionbio.com [cohesionbio.com]
- 8. researchgate.net [researchgate.net]
- 9. novamedline.com [novamedline.com]
Safety Operating Guide
Proper Disposal of AB-MECA: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of AB-MECA (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine), a potent adenosine (B11128) A₃ receptor agonist. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
This compound, as a solid chemical compound, must be treated as hazardous waste. Disposal should always be conducted in accordance with local, regional, and national regulations and coordinated through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
This compound solid waste should be collected in its original container whenever possible.[1][2] If the original container is compromised, use a new, compatible container that can be securely sealed.
-
Do not mix this compound waste with other chemical waste unless explicitly approved by your EHS department.[3] Incompatible materials can lead to dangerous chemical reactions.
-
For contaminated lab supplies (e.g., gloves, absorbent paper), double-bag them in clear plastic bags for visual inspection by waste technicians.[1]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name: "this compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine)". Avoid using abbreviations or chemical formulas.[4]
-
Indicate the quantity of the waste, the date of generation, the laboratory of origin (building and room number), and the principal investigator's name and contact information.[4]
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.[2]
-
Ensure the storage area is well-ventilated and away from heat sources or ignition sparks, as this compound is a combustible solid.
-
Utilize secondary containment, such as a chemically compatible tray, to capture any potential leaks from the primary container.[1]
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound is still considered hazardous.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of dissolving this compound (e.g., DMSO, ethanol).[5]
-
Collect all rinsate as hazardous liquid waste.[5] Label and store it following the same procedures for liquid chemical waste.
-
Once triple-rinsed, the container can often be disposed of as regular trash after defacing the original label.[5] However, confirm this procedure with your institution's EHS guidelines.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][6] Do not attempt to transport the waste yourself.
-
The final disposal of this compound will be handled by a licensed hazardous waste facility, likely through high-temperature incineration.[7][8] This method is effective for destroying organic compounds, though specialized equipment is used to manage the nitrogen content and prevent the release of harmful nitrogen oxides (NOx).[8][9][10]
-
Never dispose of this compound down the drain or in the regular trash. [6][11] This can lead to environmental contamination and is a violation of regulatory standards.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Labeling | Must include "Hazardous Waste", full chemical name, quantity, date, and origin. | [4][5] |
| Empty Container Rinsing | Must be triple-rinsed with a suitable solvent. | [5] |
| Rinsate Management | All rinsate must be collected as hazardous liquid waste. | [5] |
| Final Disposal Method | High-temperature incineration by a licensed facility. | [7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 8. nationalacademies.org [nationalacademies.org]
- 9. WASTE CONTAINING [banksengineering.com]
- 10. Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
Essential Safety and Operational Protocols for Handling AB-MECA
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to AB-MECA. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant disposable gown or lab coat• Double-gloving (nitrile gloves)• Type N95 (US) or equivalent respirator | • Face shield• Hair bonnet• Shoe covers |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat | • Chemical-resistant apron |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Chemical-resistant apron over lab coat | • Face shield |
Operational Plan: Step-by-Step Guidance
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Restricted Access: Access to the designated area should be limited to authorized personnel who are fully trained in the handling of potent compounds.
-
Assemble Materials: Before starting any procedure, ensure that all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the designated area.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of the latest safety information.
2. Handling:
-
Weighing: When weighing the solid form of this compound, do so within the containment of a chemical fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the solid this compound to avoid splashing. All solutions should be prepared within a chemical fume hood.
-
Experimental Procedures: All manipulations of this compound, whether in solid or solution form, must be carried out within the designated and controlled environment.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after each use. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent and then water.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. For example, outer gloves should be removed first, followed by the gown, and then inner gloves.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, disposable gloves, bench paper, and contaminated PPE, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or razor blades, that have come into contact with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
3. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container label should be defaced or removed before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound.
By adhering to these safety protocols and operational plans, research professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
